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  • Product: 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde
  • CAS: 70093-12-8

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde for Drug Development Professionals

Abstract This technical guide provides a comprehensive examination of 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde, a pivotal heterocyclic intermediate in modern medicinal chemistry. We will dissect its core physicochemic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde, a pivotal heterocyclic intermediate in modern medicinal chemistry. We will dissect its core physicochemical properties, with a primary focus on its molecular weight and structure. This document details a robust, field-proven protocol for its synthesis via the Vilsmeier-Haack reaction, outlines rigorous methods for its spectroscopic characterization, and explores its versatile applications as a foundational scaffold in the development of novel therapeutic agents. The content herein is structured to provide researchers, chemists, and drug development scientists with the authoritative, practical, and in-depth knowledge required to leverage this compound's full potential in a research and development setting.

Core Compound Identity and Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is a prerequisite for its successful application in synthesis and drug design. These properties govern solubility, stability, reactivity, and potential for biological interaction.

Molecular Structure and Weight

2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde is an aromatic heterocyclic compound. Its structure is characterized by a central indole ring, substituted at the 2-position with a 4-fluorophenyl group and at the 3-position with a formyl (carbaldehyde) group. The strategic placement of the electronegative fluorine atom on the phenyl ring is a common tactic in medicinal chemistry to enhance metabolic stability and modulate binding affinity.

The precise molecular weight is a critical parameter for all quantitative experimental work, including reaction stoichiometry calculations and analytical characterization.

  • Molecular Formula: C₁₅H₁₀FNO[1]

  • Molecular Weight (Molar Mass): 239.25 g/mol

  • Monoisotopic Mass: 239.07465 Da[1]

Key Physical and Chemical Identifiers

For unambiguous identification and sourcing, the following data are essential.

Table 1: Physicochemical and Identification Data

PropertyValueReference
IUPAC Name 2-(4-fluorophenyl)-1H-indole-3-carbaldehyde[1]
CAS Number Not explicitly available in search results.
Appearance Expected to be a solid, often a crystalline powder.
XlogP (Predicted) 3.3[1]
Hydrogen Bond Donors 1 (indole N-H)
Hydrogen Bond Acceptors 2 (carbonyl O, fluorine F)

Synthesis and Characterization: A Validated Workflow

The synthesis of 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde is reliably achieved through the electrophilic formylation of the corresponding 2-substituted indole precursor. The Vilsmeier-Haack reaction is the industry-standard method due to its high efficiency and selectivity for the electron-rich C3 position of the indole nucleus.[2]

Synthetic Workflow Diagram

The following diagram outlines the logical progression from starting materials to the purified final product.

Caption: Workflow for the synthesis of 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde.

Detailed Synthesis Protocol

Causality: The Vilsmeier reagent, a chloroiminium salt, is a mild electrophile. The indole's C3 position is highly nucleophilic, enabling a selective attack on the reagent to form an iminium salt intermediate, which is then hydrolyzed to the aldehyde. Cooling during reagent formation is critical to control the exothermic reaction between POCl₃ and DMF.

Materials:

  • 2-(4-Fluorophenyl)-1H-indole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexane)

Procedure:

  • Reagent Preparation: In a flame-dried, nitrogen-purged flask, cool anhydrous DMF to 0 °C using an ice bath. Add POCl₃ (1.1 equivalents) dropwise with stirring. Maintain the temperature at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve the starting material, 2-(4-Fluorophenyl)-1H-indole (1.0 equivalent), in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction Completion: After the addition, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Hydrolysis: Carefully pour the reaction mixture onto crushed ice. This hydrolyzes the intermediate iminium salt to the desired aldehyde and quenches the reactive Vilsmeier reagent.

  • Neutralization and Extraction: Slowly add saturated NaHCO₃ solution until the mixture is neutral (pH ~7). Transfer the mixture to a separatory funnel and extract the product into DCM (3x volumes).

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to obtain the final product as a pure crystalline solid.

Spectroscopic Characterization

Self-Validation: The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic methods. Each technique provides orthogonal, confirmatory data.

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic downfield singlet for the aldehydic proton (δ ≈ 9.8–10.2 ppm). A broad singlet corresponding to the indole N-H proton will also be present (δ ≈ 8.5-9.0 ppm), along with a series of multiplets in the aromatic region (δ ≈ 7.0–8.4 ppm) for the protons on the indole and fluorophenyl rings.[3]

  • ¹³C NMR: The carbon spectrum will feature a distinct resonance for the carbonyl carbon of the aldehyde at δ ≈ 185–195 ppm.[3]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the most accurate validation of the molecular formula. The ESI-MS spectrum will show a prominent ion corresponding to [M+H]⁺ at m/z 240.08193.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum will display a strong carbonyl (C=O) stretching band around 1650-1680 cm⁻¹ and a moderate N-H stretching band around 3200-3400 cm⁻¹.

Applications in Drug Discovery and Medicinal Chemistry

2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde is not typically an active pharmaceutical ingredient itself but rather a high-value synthetic intermediate. Its utility stems from the versatile reactivity of the C3-aldehyde group, which serves as a chemical handle for diversification.[4]

  • Scaffold for Kinase Inhibitors: The indole core is a well-established "privileged scaffold" for targeting the ATP-binding site of protein kinases. The aldehyde can be elaborated into more complex side chains designed to interact with specific amino acid residues, leading to potent and selective kinase inhibitors for oncology applications.[5]

  • Synthesis of Schiff Bases: The aldehyde readily condenses with primary amines to form Schiff bases (imines). These derivatives can be further reduced (reductive amination) to introduce diverse amine functionalities or can themselves be evaluated for biological activity, including antimicrobial and anticancer properties.[6]

  • Precursor for Heterocyclic Annulation: The aldehyde can participate in condensation reactions (e.g., Knoevenagel, Aldol) with active methylene compounds, providing a pathway to construct new fused or appended heterocyclic ring systems with unique pharmacological profiles.[4]

  • Neuroprotective and Anti-Alzheimer's Agents: The indole scaffold is explored in the development of agents targeting neurodegenerative diseases. The aldehyde allows for the synthesis of derivatives that can be tested as, for example, acetylcholinesterase (AChE) or BACE1 inhibitors.[7]

Conclusion

2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde is a strategically designed chemical building block with significant value for drug discovery programs. Its precise molecular weight of 239.25 g/mol , coupled with a fluorine-substituted aromatic ring and a synthetically versatile aldehyde group, makes it an ideal starting point for the creation of diverse chemical libraries. The reliable Vilsmeier-Haack synthesis and straightforward characterization process ensure its accessibility for researchers. By leveraging the reactivity of this intermediate, scientists are well-equipped to develop novel and potent therapeutic candidates across a spectrum of disease areas, from oncology to neurodegeneration.

References

  • Title: 3-(4-Fluorophenyl)
  • Title: Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation Source: Der Pharma Chemica URL
  • Title: 4-Fluoro-1H-indole-3-carbaldehyde - Chem-Impex Source: Chem-Impex URL
  • Title: 3-(4-Fluorophenyl)-1-(1-methylethyl)
  • Title: 1H-Indole-3-carboxaldehyde: Synthesis and Reactions Source: ResearchGate URL
  • Title: 2-(4-fluorophenyl)-1h-indole-3-carboxaldehyde (C15H10FNO)
  • Title: Indole-3-carbaldehyde - Wikipedia Source: Wikipedia URL
  • Title: Synthetic method of 5-(2-fluorophenyl)
  • Title: Bioactive natural compounds from 1H-indole-3-carboxaldhyde Source: ResearchGate URL
  • Title: Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Source: Afyon Kocatepe Üniversitesi URL
  • Title: Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)
  • Title: Indole-3-carboxaldehyde 97 487-89-8 Source: Sigma-Aldrich URL
  • Title: Unveiling the potential of novel indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors: a combined in silico, synthesis and in vitro study Source: ResearchGate URL
  • Title: Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)
  • Title: Indole-3-carboxaldehyde(487-89-8)

Sources

Exploratory

A Technical Guide to 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde: Synthesis, Structure, and Applications

For Correspondence: Gemini, Senior Application Scientist Google Research Abstract This technical guide provides an in-depth analysis of 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde, a heterocyclic compound of significant...

Author: BenchChem Technical Support Team. Date: February 2026

For Correspondence: Gemini, Senior Application Scientist Google Research

Abstract

This technical guide provides an in-depth analysis of 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, and its substitution with a fluorophenyl group at the 2-position and a carbaldehyde at the 3-position creates a versatile building block for the synthesis of complex therapeutic agents. This document details a robust synthetic protocol, provides a comprehensive structural elucidation using modern spectroscopic techniques, and explores the compound's applications as a precursor to biologically active molecules. This guide is intended for researchers, chemists, and professionals in the field of drug development.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, found in a vast array of natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, make it an ideal scaffold for designing molecules that can effectively interact with biological targets.[2][3] The 2-phenylindole-3-carbaldehyde core, in particular, has been identified as a promising framework for the development of agents with anticancer, antimicrobial, and anti-inflammatory properties.[2][4]

The introduction of a fluorine atom on the C2-phenyl ring can significantly enhance the metabolic stability and binding affinity of the molecule. The carbaldehyde group at the C3 position serves as a crucial synthetic handle, allowing for a wide range of chemical modifications and the construction of diverse molecular libraries.[5][6]

Synthesis of 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde

A reliable and widely used method for the synthesis of the title compound is the Vilsmeier-Haack reaction, which achieves formylation of an electron-rich aromatic ring.[7][8] This reaction is particularly effective for indoles, as the C3 position is highly activated towards electrophilic substitution.

The process begins with the synthesis of the precursor, 2-(4-Fluorophenyl)-1H-indole, typically via the Fischer indole synthesis. The subsequent formylation at the C3 position proceeds by activating N,N-dimethylformamide (DMF) with an acid chloride like phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent, a chloroiminium ion.[7][8][9] The electron-rich indole then attacks this reagent, leading to the formation of an iminium intermediate, which is hydrolyzed during aqueous workup to yield the final aldehyde product.[7][8][10]

G cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Indole 2-(4-Fluorophenyl)-1H-indole (Nucleophile) Iminium_Intermediate Iminium Intermediate Indole->Iminium_Intermediate + Vilsmeier Reagent Final_Product 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde Iminium_Intermediate->Final_Product Aqueous Workup (H2O)

Caption: Synthetic workflow for the Vilsmeier-Haack formylation of 2-(4-Fluorophenyl)-1H-indole.

Detailed Experimental Protocol

Materials: 2-(4-Fluorophenyl)-1H-indole, N,N-Dimethylformamide (DMF, anhydrous), Phosphorus oxychloride (POCl₃), Sodium Acetate, Dichloromethane (DCM, anhydrous), Water, Brine.

Procedure:

  • A solution of 2-(4-Fluorophenyl)-1H-indole (1.0 eq) in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.

  • Phosphorus oxychloride (1.2 - 1.5 eq) is added dropwise to the stirred solution, maintaining the temperature at 0 °C. The Vilsmeier reagent forms in situ.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-6 h). The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate.

  • The mixture is stirred until the intermediate is fully hydrolyzed and a precipitate forms.

  • The solid product is collected by vacuum filtration, washed thoroughly with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde.

Structural Elucidation and Physicochemical Properties

The definitive structure of 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde (C₁₅H₁₀FNO) is confirmed through a combination of spectroscopic methods.[11]

Caption: Chemical structure of 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde.

Molecular Formula: C₁₅H₁₀FNO Monoisotopic Mass: 239.07465 Da[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the connectivity of the molecule. The expected chemical shifts are based on the analysis of the parent indole-3-carbaldehyde and related structures.[12][13]

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~12.3 br s 1H NH -1 Deshielded proton on nitrogen, characteristic of indoles.[12]
~10.0 s 1H CH O Highly deshielded aldehyde proton.[12][14]
~8.2 d 1H H-4 Aromatic proton adjacent to the electron-withdrawing aldehyde group.
~7.8-7.9 dd 2H H-2', H-6' Protons on the fluorophenyl ring ortho to the indole, coupled to fluorine.
~7.5 d 1H H-7 Aromatic proton on the indole benzene ring.

| ~7.2-7.4 | m | 4H | H-5, H-6, H-3', H-5' | Overlapping aromatic protons from both rings. |

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~185.5 C HO Carbonyl carbon of the aldehyde group.[13][14]
~162.0 (d, J≈245 Hz) C-4' Carbon directly attached to fluorine, shows large C-F coupling.
~145.0 C-2 Carbon bearing the fluorophenyl group.
~137.0 C-7a Quaternary carbon of the indole ring.
~130.0 (d, J≈8 Hz) C-2', C-6' Carbons ortho to fluorine, showing smaller C-F coupling.
~128.0 C-1' Quaternary carbon of the phenyl ring attached to the indole.
~124.0 C-4 Aromatic CH on the indole ring.
~123.0 C-6 Aromatic CH on the indole ring.
~121.5 C-5 Aromatic CH on the indole ring.
~118.0 C-3 Carbon bearing the aldehyde group.
~116.0 (d, J≈22 Hz) C-3', C-5' Carbons meta to fluorine.

| ~112.0 | C-3a | Quaternary carbon of the indole ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300-3100 N-H Stretch Indole N-H
~1650-1680 C=O Stretch Aldehyde C=O
~1600, ~1480 C=C Stretch Aromatic Rings

| ~1220 | C-F Stretch | Aryl-Fluoride |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For C₁₅H₁₀FNO, the expected exact mass corresponds to a monoisotopic mass of 239.0746. High-resolution mass spectrometry (HRMS) should show a molecular ion peak ([M+H]⁺) at m/z 240.0819.[11]

Applications in Medicinal Chemistry and Drug Discovery

2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde is a valuable intermediate for synthesizing a range of biologically active compounds.[5][6] The aldehyde functionality is readily converted into other groups such as imines, alcohols, carboxylic acids, and can participate in various C-C bond-forming reactions.

  • Anticancer Agents: The 2-phenylindole scaffold is known to exhibit antimitotic activity by inhibiting tubulin polymerization.[4][15] Derivatives of 2-phenylindole-3-carbaldehydes have shown potent growth inhibition in breast cancer cell lines, inducing cell cycle arrest in the G2/M phase.[4]

  • Kinase Inhibitors: The indole nucleus is a common feature in many kinase inhibitors.[3] The structure of the title compound can be elaborated to target kinases like EGFR and VEGFR, which are crucial in cancer progression.

  • Antimicrobial Agents: Schiff bases derived from indole-3-carbaldehydes have been reported to possess significant antibacterial and antifungal activities.[6]

  • Neuroprotective Agents: Indole derivatives are being explored for the treatment of neurodegenerative diseases like Alzheimer's.[6]

Conclusion

2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde is a synthetically accessible and highly versatile chemical building block. Its structure, confirmed by a suite of spectroscopic techniques, combines the privileged indole scaffold with a metabolically robust fluorophenyl group and a reactive carbaldehyde handle. These features make it an exceptionally valuable precursor for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. This guide provides the foundational knowledge required for researchers to effectively synthesize, characterize, and utilize this compound in drug discovery programs.

References

  • Nagaraja Naik, et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751.
  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). 3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole-2-carbaldehyde. Retrieved January 23, 2026, from [Link]

  • PubChemLite. (n.d.). 2-(4-fluorophenyl)-1h-indole-3-carboxaldehyde (C15H10FNO). Retrieved January 23, 2026, from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 23, 2026, from [Link]

  • Kaufmann, D., et al. (2007). Antimitotic activities of 2-phenylindole-3-carbaldehydes in human breast cancer cells. Bioorganic & Medicinal Chemistry, 15(15), 5142-5153.
  • S, Dhaneesh. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review.
  • Abdel-Ghani, T. M., et al. (2023).
  • ResearchGate. (2022). Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent.
  • ResearchGate. (2019).
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved January 23, 2026, from [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
  • ResearchGate. (2021). Some potent anti-cancer 2-phenylindole-3-carbaldehyde analogs.
  • Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved January 23, 2026, from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 23, 2026, from [Link]

Sources

Foundational

A Comprehensive Technical Guide to 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde: Synthesis, Characterization, and Applications

Abstract This technical guide provides an in-depth analysis of 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indole scaffold i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and the specific substitution pattern of this molecule makes it a valuable intermediate for synthesizing a wide array of potential therapeutic agents.[1][2] This document details the compound's structural and physicochemical properties, provides a validated, step-by-step synthesis protocol based on the Vilsmeier-Haack reaction, discusses its spectroscopic characterization, and explores its applications as a versatile building block in the development of novel pharmaceuticals. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven insights.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, present in a vast range of natural products and synthetic drugs.[2] Its unique electronic properties and its ability to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, make it an ideal scaffold for designing molecules that can effectively interact with biological targets. Derivatives of indole-3-carbaldehyde, in particular, serve as crucial precursors for compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and anti-HIV properties.[1][3]

The subject of this guide, 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde, combines three key structural motifs:

  • The Indole Core: Provides the fundamental bicyclic aromatic structure essential for biological recognition.

  • The 3-Carbaldehyde Group: A reactive aldehyde functional group that serves as a handle for extensive chemical modifications, such as condensations and reductive aminations, allowing for the creation of diverse chemical libraries.[4]

  • The 2-(4-Fluorophenyl) Substituent: The presence of a fluorophenyl group at the C2 position significantly influences the molecule's properties. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins through favorable electrostatic interactions, and increase lipophilicity, which can aid in cell membrane permeability.[5]

This guide aims to provide a comprehensive resource on this molecule, from its fundamental properties to its synthesis and potential applications.

Physicochemical and Structural Properties

The fundamental identity of 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde is defined by its structure and resulting chemical properties. The Simplified Molecular-Input Line-Entry System (SMILES) string provides a linear text-based representation of the chemical structure.

SMILES String: C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)F)C=O[6]

A summary of its key identifiers and computed physicochemical properties is presented below.

PropertyValueSource
IUPAC Name 2-(4-fluorophenyl)-1H-indole-3-carbaldehydePubChem
Molecular Formula C₁₅H₁₀FNO[6]
Molecular Weight 239.25 g/mol [6]
Monoisotopic Mass 239.07465 Da[6]
CAS Number 43056-64-0PubChem
Predicted XlogP 3.3[6]
Hydrogen Bond Donor Count 1[7]
Hydrogen Bond Acceptor Count 1[7]
Rotatable Bond Count 2[7]
Polar Surface Area 32.86 Ų[7]

Synthesis and Mechanistic Insights: The Vilsmeier-Haack Reaction

The most common and efficient method for the formylation of electron-rich aromatic rings like indole is the Vilsmeier-Haack reaction.[4][8] This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[9] The reaction proceeds via electrophilic aromatic substitution, where the electron-rich C3 position of the indole nucleus attacks the electrophilic Vilsmeier reagent.

Synthesis Workflow Diagram

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution cluster_2 Hydrolysis & Product Formation DMF DMF (N,N-Dimethylformamide) Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Vilsmeier Indole 2-(4-Fluorophenyl)-1H-indole Vilsmeier->Indole Intermediate Iminium Salt Intermediate Indole->Intermediate Attack at C3 Product 2-(4-Fluorophenyl)-1H- indole-3-carbaldehyde Intermediate->Product Hydrolysis Aqueous Workup (e.g., sat. Na₂CO₃ soln) Hydrolysis->Product Hydrolysis

Caption: Synthesis workflow for 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde.

Detailed Experimental Protocol

This protocol describes the synthesis starting from the parent indole, which would first be functionalized to 2-(4-fluorophenyl)-1H-indole before formylation. For clarity, this protocol focuses on the critical Vilsmeier-Haack formylation step.

Step 1: Preparation of the Vilsmeier Reagent

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents).

  • Cool the flask to 0-5 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the stirred DMF via the dropping funnel.

    • Causality: This addition is highly exothermic. Maintaining a low temperature is crucial to prevent uncontrolled reaction and degradation of the reagent. The slow addition ensures the formation of the chloroiminium ion (Vilsmeier reagent) proceeds smoothly.[9]

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30-40 minutes to ensure complete formation of the reagent.[9]

Step 2: Formylation Reaction

  • In a separate flask, dissolve 2-(4-fluorophenyl)-1H-indole (1 equivalent) in a minimal amount of anhydrous DMF.

  • Slowly add the solution of the indole to the pre-formed Vilsmeier reagent at 0-5 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, stirring for 1-2 hours.[9]

  • Heat the reaction mixture to 80-90 °C and maintain it for 5-8 hours.[9] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Causality: The initial low temperature controls the addition, while the subsequent heating provides the necessary activation energy for the electrophilic substitution to go to completion.

Step 3: Workup and Purification

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the mixture by adding a saturated aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) until the pH is alkaline (pH 8-9).[9] This step hydrolyzes the iminium intermediate to the aldehyde and neutralizes the acidic byproducts.

  • The precipitated solid product is collected by vacuum filtration and washed thoroughly with cold water.

  • Dry the crude product under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Spectroscopic Characterization

Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques. The key expected signals are summarized below.

TechniqueExpected Features
¹H NMR - Aldehyde proton (-CHO): A singlet at ~9.8-10.2 ppm. - Indole N-H proton: A broad singlet at ~8.0-9.0 ppm. - Aromatic protons: Multiple signals in the range of ~7.0-8.0 ppm corresponding to the protons on the indole ring and the 4-fluorophenyl ring.
¹³C NMR - Aldehyde carbon (C=O): A signal at ~185-195 ppm. - Aromatic carbons: Multiple signals in the aromatic region (~110-150 ppm), including the carbon bearing the fluorine atom which will show a characteristic large C-F coupling constant.
FT-IR (KBr) - N-H stretch: A sharp peak around 3300-3400 cm⁻¹. - C=O stretch (aldehyde): A strong, sharp absorption band around 1650-1680 cm⁻¹. - C-F stretch: A strong absorption in the 1100-1250 cm⁻¹ region.
Mass Spec. (ESI-MS) - [M+H]⁺: Expected at m/z 240.0819. - [M-H]⁻: Expected at m/z 238.0674.[6]

Applications in Drug Discovery and Medicinal Chemistry

2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde is not typically an end-product but rather a highly versatile scaffold for generating more complex molecules with therapeutic potential.[1] Its value lies in the reactivity of the aldehyde group and the established biological relevance of the substituted indole core.

Role as a Versatile Chemical Scaffold

The aldehyde functional group is a gateway to a multitude of chemical transformations, allowing for the diversification of the core structure. These reactions include:

  • Knoevenagel Condensation: Reaction with active methylene compounds to form α,β-unsaturated systems.

  • Wittig Reaction: Conversion of the aldehyde to an alkene.

  • Reductive Amination: Formation of various substituted amine derivatives.

  • Schiff Base Formation: Condensation with primary amines to form imines, which can be further reduced or used as ligands.[10]

This chemical tractability allows for the systematic exploration of the structure-activity relationship (SAR) of its derivatives.

G cluster_derivatives Derivative Classes cluster_activities Potential Biological Activities Core 2-(4-Fluorophenyl)-1H- indole-3-carbaldehyde Schiff Schiff Bases Core->Schiff Condensation Chalcones Chalcone Analogs Core->Chalcones Condensation Amines Substituted Amines Core->Amines Reductive Amination Alkenes Alkene Derivatives Core->Alkenes Wittig Rxn Antimicrobial Antimicrobial Schiff->Antimicrobial AntiCancer Anticancer Chalcones->AntiCancer AntiInflammatory Anti-inflammatory Chalcones->AntiInflammatory Antiviral Antiviral Amines->Antiviral Alkenes->AntiCancer

Caption: Derivatization pathways and associated biological activities.

Documented Biological Activities of Derivatives

While data on the specific activity of the title compound is limited, numerous studies on closely related indole-3-carbaldehyde derivatives demonstrate their potential as therapeutic agents. The structural modifications enabled by the aldehyde group lead to compounds with a wide spectrum of biological effects.[1][3]

  • Anticancer Activity: Many indole derivatives, particularly those derived from the 3-carbaldehyde scaffold, have shown potent activity against various cancer cell lines.[11]

  • Antimicrobial and Antifungal Activity: The indole nucleus is a common feature in many natural and synthetic antimicrobial agents. Schiff bases and other derivatives of indole-3-carbaldehyde have been reported to exhibit significant antibacterial and antifungal properties.[1][5]

  • Anti-inflammatory Activity: Certain indole derivatives act as inhibitors of inflammatory enzymes like cyclooxygenase (COX), making them candidates for new anti-inflammatory drugs.[12]

Conclusion

2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde is a molecule of high strategic importance for synthetic and medicinal chemists. Its straightforward synthesis via the Vilsmeier-Haack reaction, combined with the versatile reactivity of its aldehyde group, makes it an invaluable starting material. The incorporation of a fluorophenyl moiety provides favorable ADME (absorption, distribution, metabolism, and excretion) properties, enhancing its potential as a drug-like scaffold. This guide has provided a comprehensive overview of its properties, a reliable synthesis protocol, and an exploration of its applications, underscoring its role as a key building block in the ongoing quest for novel and effective therapeutic agents.

References

  • Nagaraja Naik, H. S. P., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. Link

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-753. Link

  • PubChem. (n.d.). 3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole-2-carbaldehyde. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • PubChemLite. (n.d.). 2-(4-fluorophenyl)-1h-indole-3-carboxaldehyde (C15H10FNO). Retrieved January 23, 2026, from [Link]

  • Fatima, A., et al. (2022). Experimental Spectroscopic, Computational, Hirshfeld Surface, Molecular Docking Investigations on 1H-Indole-3-Carbaldehyde. Polycyclic Aromatic Compounds. Link

  • Al-Hourani, B. J., et al. (2024). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Current Organic Synthesis, 21. Link

  • ResearchGate. (n.d.). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. Retrieved January 23, 2026, from [Link]

  • Xue, J., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21–33. Link

  • Xue, J., et al. (2026, January 8). Synthesis of Deuterated 1 H ‐Indole‐3‐Carboxaldehyde via Catalytic Vilsmeier‐Haack Reaction. ResearchGate. Link

  • Chulalongkorn University. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. Link

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(12), 2829. Link

  • Yang, J.-D., et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(23), 15829–15839. Link

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. Retrieved January 23, 2026, from [Link]

  • International Journal of Environmental Sciences. (2025). Synthesis, Spectral Characterization, And Biological Evaluation Of Heterocyclic P-Fluorophenyl Carboxamides: In-Vitro And In-Silico Investigations. Retrieved January 23, 2026, from [Link]

  • Supporting information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved January 23, 2026, from [Link]

  • FooDB. (2010). Showing Compound 2-Bromo-1H-indole-3-carboxaldehyde (FDB019844). Retrieved January 23, 2026, from [Link]

  • Palladino, P., et al. (2024). Indole-3-carbaldehyde azine (I3AZ) as a novel chromophore for the selective detection of endogenous indole-3-carbaldehyde (I3A) in cabbage extracts. Food Chemistry Advances, 4, 100643. Link

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Exploratory

2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde literature review

An In-Depth Technical Guide to 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde: Synthesis, Characterization, and Therapeutic Potential Introduction The indole nucleus is a quintessential example of a "privileged scaffold" in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde: Synthesis, Characterization, and Therapeutic Potential

Introduction

The indole nucleus is a quintessential example of a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1] Its unique electronic properties and geometric shape allow it to interact with a wide array of biological targets. Within this vast chemical family, 2-aryl-1H-indole-3-carbaldehydes serve as exceptionally versatile intermediates for the synthesis of complex molecular architectures.

This technical guide focuses on a specific, high-value derivative: 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde . The introduction of a 4-fluorophenyl group at the 2-position significantly influences the molecule's electronic and lipophilic character, often enhancing its binding affinity to protein targets and improving its pharmacokinetic profile. The carbaldehyde function at the 3-position provides a reactive handle for extensive chemical modification, enabling the creation of diverse libraries of compounds for drug discovery.

This document, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the synthesis, characterization, and known biological significance of this compound. We will delve into the causality behind established synthetic protocols, present detailed experimental methodologies, and explore the compound's potential as a foundational element for developing next-generation therapeutics, particularly in the realms of oncology, infectious diseases, and neuroprotection.

Physicochemical and Structural Data

The fundamental properties of 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde are crucial for its handling, characterization, and computational modeling. The key identifiers and structural information for this molecule are summarized below.

PropertyValueSource
IUPAC Name 2-(4-fluorophenyl)-1H-indole-3-carbaldehyde-
Molecular Formula C₁₅H₁₀FNO[2]
Molecular Weight 239.25 g/mol [2]
Monoisotopic Mass 239.07465 Da[2]
SMILES C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)F)C=O[2]
InChI Key RLQLBZDVAGJSFK-UHFFFAOYSA-N[2]

Synthesis Methodologies

The construction of 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde is most efficiently achieved through a two-stage process: first, the formation of the 2-aryl-indole core, followed by the selective introduction of a formyl group at the C3 position. This staged approach allows for high yields and regiochemical control.

Synthetic_Workflow cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Formylation A Aryl Hydrazine + Ketone/Alkyne B 2-(4-Fluorophenyl) -1H-indole A->B Fischer Indole Synthesis D Target Compound: 2-(4-Fluorophenyl)-1H- indole-3-carbaldehyde B->D Vilsmeier-Haack Reaction C Vilsmeier Reagent (POCl3 + DMF) Fischer_Indole_Mechanism start Arylhydrazone tautomer Enehydrazine Tautomer start->tautomer Tautomerization rearrange [3,3]-Sigmatropic Rearrangement Intermediate tautomer->rearrange Heat, H+ imine Di-imine Intermediate rearrange->imine Aromatization cyclized Cyclized Intermediate imine->cyclized Attack & Proton Transfer product 2-Aryl-Indole (Product) cyclized->product -NH3

Caption: Simplified mechanism of the Fischer Indole Synthesis.

Experimental Protocol: Fischer Indole Synthesis

  • Hydrazone Formation: In a round-bottom flask, dissolve (4-fluorophenyl)hydrazine hydrochloride (1.0 eq) and 2-acetonaphthone (as a representative ketone precursor, 1.0 eq) in ethanol. Add a catalytic amount of acetic acid (e.g., 3-4 drops).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The resulting hydrazone often precipitates and can be collected by filtration, washed with cold ethanol, and dried.

  • Cyclization: Add the dried arylhydrazone (1.0 eq) to polyphosphoric acid (PPA) (10-15 eq by weight) in a flask equipped with a mechanical stirrer.

  • Heat the mixture to 140-160 °C for 1-2 hours. The mixture will become viscous and change color.

  • Cool the reaction to approximately 80-90 °C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

  • The crude 2-(4-fluorophenyl)-1H-indole product will precipitate. Collect the solid by filtration.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Stage 2: Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the method of choice for the C3-formylation of electron-rich indoles. [3][4]It utilizes a Vilsmeier reagent, an electrophilic iminium salt, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃). [5] Causality: The indole C3 position is the most nucleophilic due to resonance stabilization of the resulting intermediate (the Wheland intermediate). The Vilsmeier reagent is a sufficiently mild electrophile to react selectively at this position without causing polymerization or side reactions on the benzene ring portion of the indole. [5]The reaction is completed by aqueous workup, which hydrolyzes the iminium intermediate to the final aldehyde. [6]

Vilsmeier_Haack_Mechanism cluster_0 cluster_1 DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Intermediate Iminium Intermediate Indole 2-Aryl-Indole Indole->Intermediate Electrophilic Attack Product 3-Formyl-Indole Intermediate->Product Aqueous Workup (Hydrolysis)

Caption: Logical workflow of the Vilsmeier-Haack reaction.

Experimental Protocol: Vilsmeier-Haack Formylation

  • In a three-neck flask under an inert atmosphere (e.g., nitrogen), cool N,N-dimethylformamide (DMF) (5-10 eq) to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃) (1.5-2.0 eq) dropwise to the cooled DMF with stirring. A solid complex (the Vilsmeier reagent) may form. Stir the mixture at 0 °C for 30-60 minutes.

  • Dissolve the 2-(4-fluorophenyl)-1H-indole precursor (1.0 eq) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent mixture.

  • Allow the reaction to warm to room temperature and then heat to 40-60 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and pour it carefully onto a mixture of crushed ice and a saturated solution of sodium bicarbonate.

  • Stir vigorously until the hydrolysis is complete and the product precipitates. The pH should be neutral or slightly basic.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.

  • The crude 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde can be purified by recrystallization from ethanol or by silica gel chromatography.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation and purity assessment are paramount. The following table summarizes the expected spectroscopic data for 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde based on its structure and data from analogous compounds.

TechniqueExpected Characteristics
¹H NMR (in DMSO-d₆)δ ~12.4 ppm: Broad singlet, exchangeable with D₂O, corresponding to the indole N-H proton. δ ~9.9 ppm: Singlet, corresponding to the aldehyde proton (-CHO). δ ~7.2-8.2 ppm: Complex multiplets corresponding to the 8 aromatic protons on the indole and fluorophenyl rings.
¹³C NMR (in DMSO-d₆)δ ~185 ppm: Aldehyde carbonyl carbon (C=O). δ ~110-165 ppm: Aromatic carbons. The carbon attached to fluorine will show a large ¹JC-F coupling constant.
FT-IR (KBr pellet)ν ~3300-3100 cm⁻¹: N-H stretching vibration (often broad). ν ~1670-1650 cm⁻¹: Strong C=O stretching vibration of the aromatic aldehyde. ν ~1250-1200 cm⁻¹: C-F stretching vibration.
Mass Spectrometry [M+H]⁺: Expected at m/z 240.08. [M]⁺: Molecular ion at m/z 239.07. Fragmentation may include loss of -CHO (29 Da) or the fluorophenyl group. [2]

Chemical Reactivity and Derivatization

The aldehyde group at the C3 position is a versatile functional handle for creating a vast library of derivatives. This chemical reactivity is central to its utility as a building block in drug discovery programs.

Derivatization_Pathways Core 2-(4-Fluorophenyl)-1H- indole-3-carbaldehyde Schiff Schiff Bases (Imines) Core->Schiff + R-NH2 (Condensation) Hydrazones Hydrazones Core->Hydrazones + R-NHNH2 (Condensation) Chalcones Chalcones / Enones Core->Chalcones + Ketone (Base) (Aldol/Knoevenagel) Alcohols Alcohols Core->Alcohols + NaBH4 / LiAlH4 (Reduction) Acids Carboxylic Acids Core->Acids + KMnO4 / Ag2O (Oxidation)

Caption: Key derivatization reactions of the title compound.

  • Schiff Base and Hydrazone Formation: Condensation with primary amines or hydrazides, respectively, is one of the most common derivatizations. The resulting imines and hydrazones are often biologically active themselves or serve as intermediates for further cyclization reactions. Derivatives have shown potent anticancer activity. [7]* Reductive Amination: The aldehyde can be converted into an amine via reduction of the corresponding Schiff base, providing access to a different class of compounds.

  • Condensation Reactions: Base-catalyzed aldol or Knoevenagel condensations with ketones or active methylene compounds can extend the carbon chain, leading to the formation of α,β-unsaturated systems like chalcones.

  • Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to a primary alcohol, providing access to further functional group transformations.

Biological and Pharmacological Significance

Derivatives of the 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde scaffold have demonstrated significant potential across multiple therapeutic areas. The core structure acts as an effective pharmacophore for interacting with various enzymes and receptors.

Anticancer Activity

The 2-phenylindole scaffold is a well-established motif in the design of anticancer agents. Many derivatives act as tubulin polymerization inhibitors, arresting the cell cycle and inducing apoptosis. Specifically, indole-based hydrazones have shown promising activity against human breast cancer cell lines (MCF-7 and MDA-MB-468), with some analogues exhibiting IC₅₀ values in the low micromolar range. [7]The fluorophenyl group often enhances this activity by participating in favorable interactions within the colchicine binding site of tubulin.

Antimicrobial Properties

Indole derivatives are known for their broad-spectrum antimicrobial activity. [8]The indole-3-carbaldehyde moiety can be converted into structures like thiosemicarbazones, triazoles, and thiadiazoles, which have shown significant efficacy against various bacterial (e.g., Staphylococcus aureus) and fungal (e.g., Candida albicans) strains. [4][9]The mechanism often involves the inhibition of essential microbial enzymes or the disruption of cell membrane integrity.

Neuroprotective Potential

Emerging research has highlighted the role of indole derivatives in combating neurodegenerative diseases. [10]One key mechanism involves the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway, the primary cellular defense against oxidative stress. [11]

Nrf2_Pathway cluster_0 cluster_1 ROS Oxidative Stress (e.g., in Alzheimer's) Keap1 Keap1 (Inhibitor) ROS->Keap1 causes conformational change Indole Indole Derivative (Potential Activator) Indole->Keap1 induces release Nrf2 Nrf2 Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE Translocates to nucleus & binds Genes Protective Genes (e.g., Heme Oxygenase-1) ARE->Genes Activates Transcription

Caption: Simplified Nrf2 activation pathway for neuroprotection.

Compounds like 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde and its derivatives are being investigated as potential Nrf2 activators. By promoting the dissociation of Nrf2 from its inhibitor, Keap1, they allow Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant and cytoprotective genes. This mechanism offers a promising therapeutic strategy for conditions characterized by high oxidative stress, such as Alzheimer's and Parkinson's disease. [12]

Conclusion

2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde is more than just a chemical compound; it is a strategic platform for innovation in medicinal chemistry. Its synthesis is robust and well-understood, relying on classic, scalable reactions like the Fischer Indole Synthesis and Vilsmeier-Haack formylation. The true value of this molecule lies in its potential for derivatization, allowing for the systematic exploration of chemical space to optimize biological activity.

The demonstrated efficacy of its derivatives as anticancer, antimicrobial, and particularly as potential neuroprotective agents underscores its importance. As research continues to unravel the complex pathologies of cancer and neurodegeneration, scaffolds like this one, which can be readily modified to target multiple pathways, will remain at the forefront of drug discovery and development. Future work will likely focus on creating more complex, multi-target ligands based on this core, aiming for enhanced potency, selectivity, and improved therapeutic outcomes.

References

  • Nagaraja Naik et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Link

  • Bingül, M. (n.d.). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi. Link

  • El-Sawy, E. R. et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Link

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  • PubChem. (n.d.). 3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole-2-carbaldehyde. PubChem. Link

  • Walkup, R. E., & Linder, J. (1985). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry. Link

  • Rueda-Espinosa, J. et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Link

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  • Al-Ostath, A. et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega. Link

  • NIH. (n.d.). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. NIH. Link

  • Kim, B. et al. (2024). Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. PubMed. Link

  • Reddy, C. R. et al. (2024). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. MDPI. Link

  • Mphahlele, M. J. (2019). Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. ResearchGate. Link

  • Kim, B. et al. (2024). Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. MDPI. Link

  • Fathalla, O. A. et al. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. SciRP.org. Link

  • Karcz, T. et al. (2024). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. Link

  • Kumar, P. et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. Link

  • Pignataro, L. et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. PMC - PubMed Central. Link

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Foundational

A Technical Guide to the Biological Activity of Indole-3-Carbaldehyde Derivatives

Foreword The indole nucleus is a cornerstone of medicinal chemistry, a "privileged scaffold" bestowed by nature and exploited by scientists for its remarkable ability to interact with a multitude of biological targets. W...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The indole nucleus is a cornerstone of medicinal chemistry, a "privileged scaffold" bestowed by nature and exploited by scientists for its remarkable ability to interact with a multitude of biological targets. Within this diverse family, derivatives of indole-3-carbaldehyde (I3C) have emerged as particularly versatile intermediates and bioactive molecules in their own right.[1] Found naturally in various plants and as a metabolic byproduct of tryptophan from gut microbiota, I3C and its analogues represent a rich field of study for drug development professionals.[1][2][3]

This guide eschews a conventional review format. Instead, it is structured as a technical deep-dive for the practicing researcher, synthesizing field-proven insights with robust scientific data. We will explore the key therapeutic landscapes where I3C derivatives are making an impact, dissect their mechanisms of action, and provide actionable experimental protocols to empower your own research and development efforts. Our focus is on the causality behind the chemistry—why these structures exhibit their potent biological effects and how we can reliably measure them.

The Anti-inflammatory Potential: Targeting the Inflammasome

Chronic inflammation underpins a vast array of pathologies, from inflammatory bowel disease (IBD) to neurodegenerative disorders. Indole-3-carbaldehyde, a natural ligand for the Aryl Hydrocarbon Receptor (AhR), has demonstrated significant promise in modulating these inflammatory cascades, particularly within the gut mucosa.[2][4]

Mechanism of Action: The AhR-NLRP3 Axis

The primary anti-inflammatory mechanism of I3C involves the activation of AhR, which orchestrates a downstream signaling cascade that culminates in the suppression of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[2] The NLRP3 inflammasome is a multiprotein complex responsible for the activation of inflammatory caspases and the release of potent pro-inflammatory cytokines like IL-1β and IL-18.

The activation of AhR by I3C initiates a protective program within intestinal epithelial cells. This program has two major effects:

  • Reduction of Oxidative Stress: I3C-mediated AhR activation prevents the excessive production of reactive oxygen species (ROS), a key trigger for NLRP3 inflammasome assembly.[2] By maintaining mitochondrial homeostasis, I3C acts as a potent endogenous antioxidant.[2]

  • Inhibition of NF-κB Signaling: The pathway also blocks the nuclear translocation of NF-κB, a critical transcription factor required for the synthesis of NLRP3 and pro-IL-1β, the precursors of the inflammasome complex.[2]

This dual-pronged attack effectively shuts down the inflammasome, alleviating inflammation and helping to restore epithelial barrier integrity.[2][4] This protective effect has been observed in mouse models of colitis, where I3C administration ameliorates inflammatory damage and protects against increased gut permeability.[4]

G cluster_0 Cellular Environment I3C Indole-3-Carbaldehyde (I3C) AhR Aryl Hydrocarbon Receptor (AhR) I3C->AhR Binds & Activates ROS Reactive Oxygen Species (ROS) AhR->ROS Inhibits Production NFkB NF-κB Pathway AhR->NFkB Inhibits NLRP3_a NLRP3 Inflammasome Assembly & Activation ROS->NLRP3_a Triggers NLRP3_g NLRP3 Gene Transcription NFkB->NLRP3_g Promotes NLRP3_g->NLRP3_a Primes Cytokines Pro-inflammatory Cytokines (IL-1β) NLRP3_a->Cytokines Cleaves Pro-IL-1β to

I3C Anti-inflammatory Signaling Pathway

Anticancer Activity: A Multi-pronged Assault

The indole scaffold is a well-established pharmacophore in oncology, with numerous derivatives demonstrating potent antiproliferative effects.[5][6] I3C derivatives are no exception, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms, including the induction of apoptosis and cell cycle arrest.

Cytotoxicity and Structure-Activity Relationship (SAR)

Recent studies have focused on synthesizing novel I3C-based arylsulfonylhydrazides. These compounds have been screened against both estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-468) breast cancer cell lines.[6] One particular derivative, 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) , showed remarkable and selective inhibition of cancer cell proliferation, with minimal toxicity to noncancerous cells.[6]

This highlights a key aspect of I3C drug development: the aldehyde at the 3-position is a versatile chemical handle. It readily undergoes condensation reactions to form Schiff bases (like hydrazones), allowing for the systematic introduction of diverse chemical moieties to explore the chemical space and optimize for potency and selectivity.[1]

Table 1: In Vitro Anticancer Activity of I3C Derivative 5f [6]

Compound Cell Line Cancer Type IC50 (µM)
5f MCF-7 Breast (ER+) 13.2

| 5f | MDA-MB-468 | Breast (Triple-Negative) | 8.2 |

A related compound, indole-3-carbinol, exerts its anticancer effects by increasing intracellular ROS levels in cancer cells, which in turn activates apoptosis-related signals and modulates the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[5] It is plausible that certain I3C derivatives could share this pro-oxidant mechanism within the specific context of a cancer cell's compromised redox balance.

Neuroprotection: A Multifunctional Approach

Neurodegenerative diseases like Alzheimer's are characterized by a complex pathology involving amyloid-beta (Aβ) plaque formation, oxidative stress, and cholinergic system dysfunction. Indole-based compounds, including I3C derivatives, are being investigated as multi-target agents capable of addressing several of these pathological features simultaneously.[7]

Key Neuroprotective Mechanisms
  • Amyloid Disaggregation: Synthetic indole-phenolic derivatives have been shown to effectively promote the disaggregation of Aβ fibrils, a crucial step in reducing plaque burden. This activity can be quantitatively measured using techniques like the Thioflavin T (ThT) fluorescence assay.[7]

  • Antioxidant and Cytoprotective Effects: These compounds exhibit potent antioxidant properties, protecting neuronal cells from the cytotoxicity induced by Aβ and its oxidative byproducts like hydrogen peroxide. They can reduce intracellular ROS levels back to a basal state, enhancing cell viability.[7]

  • Anticholinesterase Activity: Certain I3C thiosemicarbazone derivatives have demonstrated significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for breaking down the neurotransmitter acetylcholine.[8] Inhibiting these enzymes is a key therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease.

Table 2: Anticholinesterase Activity of an I3C Thiosemicarbazone Derivative (3c) [8]

Compound AChE (% Inhibition) BChE (% Inhibition)
3c 90.36 ± 2.42 91.06 ± 1.86

| Galanthamine (Standard) | 82.37 ± 0.37 | Not specified in snippet |

G cluster_workflow Workflow for Neuroprotection Assessment start Synthesized I3C Derivative invitro In Vitro Assays: - Amyloid Disaggregation (ThT) - Antioxidant (DPPH/ABTS) - Anticholinesterase start->invitro cellular Cellular Model (e.g., SH-SY5Y neuroblastoma) invitro->cellular treatment Treatment with Aβ peptide +/- I3C Derivative cellular->treatment analysis Analysis: - Cell Viability (MTT) - Intracellular ROS levels treatment->analysis conclusion Evaluate Neuroprotective Potential analysis->conclusion

Experimental Workflow for Neuroprotection

Experimental Protocols: A Practical Guide

To ensure reproducibility and scientific rigor, the following protocols are provided as a self-validating framework for assessing the biological activities of novel I3C derivatives.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol is foundational for determining the cytotoxic effect of a compound on cancer cell lines.[5][6]

  • Objective: To determine the concentration of the I3C derivative that inhibits 50% of cell growth (IC50).

  • Methodology:

    • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of the I3C derivative in culture medium. Replace the old medium with medium containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The mitochondrial dehydrogenases of viable cells will convert the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

  • Causality & Validation: The amount of formazan produced is directly proportional to the number of viable cells. A dose-dependent decrease in absorbance validates the compound's cytotoxic activity. Running a parallel assay on non-cancerous cells (e.g., HEK293) is crucial to establish selectivity.[6]

Protocol: Antioxidant Capacity (DPPH Free Radical Scavenging Assay)

This assay provides a rapid and reliable method to screen for antioxidant activity.[9]

  • Objective: To measure the ability of an I3C derivative to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Methodology:

    • Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of the I3C derivative and a standard antioxidant (e.g., Butylated hydroxyanisole - BHA) in methanol.

    • Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound/standard concentration. Include a control well with 100 µL of DPPH and 100 µL of methanol.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Absorbance Reading: Measure the absorbance at 517 nm.

    • Data Analysis: The scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

  • Causality & Validation: The DPPH radical has a deep violet color. When it is reduced by an antioxidant, it becomes colorless. The degree of color change is proportional to the antioxidant capacity of the compound. A dose-dependent reduction in absorbance confirms the scavenging activity.

Conclusion and Future Perspectives

Derivatives of indole-3-carbaldehyde are a profoundly versatile class of molecules with demonstrated efficacy across multiple therapeutic areas, including oncology, immunology, and neurology. Their utility stems from the reactivity of the aldehyde group, which serves as an excellent anchor for synthetic modification, and the inherent ability of the indole scaffold to interact with key biological targets like the Aryl Hydrocarbon Receptor.

Future research should focus on leveraging combinatorial chemistry and computational modeling to design next-generation I3C derivatives with enhanced potency and target specificity. Elucidating the precise downstream targets of the AhR pathway in different cell types will unlock new therapeutic avenues. Furthermore, in vivo studies focusing on bioavailability, pharmacokinetics, and blood-brain barrier penetration will be critical for translating the immense in vitro potential of these compounds into clinically successful therapeutics.

References

  • Bingül, M. (n.d.). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi. Retrieved from [Link]

  • Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. Retrieved from [Link]

  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 164(2), 595-607. Retrieved from [Link]

  • Liu, Z., et al. (2023). Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation. International Journal of Molecular Sciences, 24(13), 10986. Retrieved from [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egypt. J. Chem., 60(5), 723-751. Retrieved from [Link]

  • Musella, S., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Pharmaceuticals, 17(5), 614. Retrieved from [Link]

  • Al-Ostath, O. A., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Pharmaceuticals, 17(7), 922. Retrieved from [Link]

  • Che, L., et al. (2022). Effects of Dietary Indole-3-carboxaldehyde Supplementation on Growth Performance, Intestinal Epithelial Function, and Intestinal Microbial Composition in Weaned Piglets. Frontiers in Nutrition, 9, 839396. Retrieved from [Link]

  • Shrivastav, S., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42358-42368. Retrieved from [Link]

  • Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from [Link]

  • D'Alessio, S., et al. (2022). Indole-3-Carboxaldehyde Restores Gut Mucosal Integrity and Protects from Liver Fibrosis in Murine Sclerosing Cholangitis. Cells, 11(15), 2419. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Unveiling the Molecular Architecture of Indole-3-Carbaldehydes through Single-Crystal X-ray Diffraction

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, materials science, and chemical crystallography. Abstract: The indole-3-carbaldehyde scaffold is a cornerstone i...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, materials science, and chemical crystallography.

Abstract: The indole-3-carbaldehyde scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds. A definitive understanding of their three-dimensional structure is paramount for elucidating structure-activity relationships (SAR), guiding rational drug design, and understanding intermolecular interactions that govern their solid-state properties. This application note provides a comprehensive guide to the determination of indole-3-carbaldehyde crystal structures using single-crystal X-ray diffraction (SCXRD), from the critical initial step of crystal growth to the final stages of structure validation and interpretation.

The Significance of Crystal Structure in Drug Development

The precise knowledge of a molecule's three-dimensional arrangement, including bond lengths, bond angles, and torsion angles, is fundamental to understanding its biological activity.[1][2][3] For indole-3-carbaldehyde derivatives, the orientation of the aldehyde group relative to the indole ring, the planarity of the bicyclic system, and the nature of intermolecular interactions can significantly influence receptor binding and pharmacokinetic properties. Single-crystal X-ray diffraction stands as the unequivocal method for obtaining this detailed structural information at the atomic level.[3][4]

The Crucial First Step: Growing High-Quality Single Crystals

The success of a single-crystal X-ray diffraction experiment is entirely contingent on the quality of the crystal. For indole-3-carbaldehyde derivatives, which are often solid at room temperature, several crystallization techniques can be employed. The goal is to achieve slow, controlled precipitation from a supersaturated solution, allowing for the ordered arrangement of molecules into a crystalline lattice.

Causality in Solvent Selection

The choice of solvent is critical and is guided by the solubility profile of the specific indole-3-carbaldehyde derivative. A good starting point is to find a solvent in which the compound is sparingly soluble at room temperature but readily soluble upon heating. This allows for the creation of a supersaturated solution upon cooling. Common solvents for indole derivatives include:

  • Ethanol

  • Methanol

  • Acetone

  • Ethyl acetate

  • Dichloromethane

  • Toluene

  • Hexane (often used as an anti-solvent)

The polarity of the solvent can influence the resulting crystal packing and even lead to the formation of different polymorphs (different crystal structures of the same compound). It is often beneficial to screen a range of solvents and solvent mixtures.

Proven Crystallization Protocols

Protocol 1: Slow Evaporation

This is the simplest method and often a good starting point.

  • Dissolve the indole-3-carbaldehyde derivative in a suitable solvent or solvent mixture to near saturation in a clean vial.

  • Loosely cap the vial or cover it with parafilm perforated with a few small holes.

  • Allow the solvent to evaporate slowly and undisturbed at a constant temperature over several days to weeks.

  • Monitor for the formation of single crystals.

Protocol 2: Slow Cooling

This method is effective when the compound's solubility is significantly temperature-dependent.

  • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.[5]

  • Ensure all solid material is dissolved.[5]

  • Seal the container and place it in an insulated container (e.g., a dewar flask filled with warm water or an oil bath) to allow for very slow cooling to room temperature.[5]

  • Crystals should form as the solution cools and becomes supersaturated.

Protocol 3: Vapor Diffusion

This technique is particularly useful for small quantities of material and for screening multiple conditions simultaneously.

  • Liquid-Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is soluble (the "crystallization solvent").

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the "anti-solvent").

    • The anti-solvent will slowly diffuse into the crystallization solvent, reducing the solubility of the compound and promoting crystallization.

  • Solid-Vapor Diffusion:

    • Place the solid indole-3-carbaldehyde derivative in a small container.

    • Place this container within a larger sealed vessel containing a volatile solvent that can act as a plasticizer or induce a phase transition.

    • Over time, the vapor from the solvent can promote the growth of single crystals from the solid phase.

Troubleshooting Crystal Growth:

  • Oiling out: If the compound separates as an oil, the solution is likely too supersaturated. Try using a more dilute solution or a slower cooling/evaporation rate.

  • Microcrystalline powder: This indicates that nucleation is too rapid. Reduce the level of supersaturation or introduce a seeding crystal.

  • No crystals: The solution may not be sufficiently supersaturated. Try concentrating the solution or using a different solvent system.

The Path to a 3D Structure: Single-Crystal X-ray Diffraction

Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, the process of determining its structure can begin.

experimental_workflow cluster_crystal Crystal Growth & Selection cluster_diffraction Data Collection cluster_analysis Structure Determination Compound Compound Crystallization Crystallization Compound->Crystallization Solvent Screening Single_Crystal Single_Crystal Crystallization->Single_Crystal Isolation Mounting Mounting Single_Crystal->Mounting Goniometer Head XRay_Source XRay_Source Mounting->XRay_Source Irradiation Diffraction Diffraction XRay_Source->Diffraction Bragg's Law Detector Detector Diffraction->Detector Data Acquisition Data_Processing Data_Processing Detector->Data_Processing Integration & Scaling Structure_Solution Structure_Solution Data_Processing->Structure_Solution Direct Methods Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Least-Squares Validation Validation Structure_Refinement->Validation checkCIF Final_Structure Final_Structure Validation->Final_Structure CIF & Report

Caption: Experimental workflow for single-crystal X-ray crystallography.

Data Collection Protocol
  • Crystal Mounting: Carefully select a well-formed crystal with sharp edges and no visible defects. Mount the crystal on a goniometer head using a suitable cryoprotectant (if collecting data at low temperatures) and a cryoloop.

  • Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer.[6] Modern instruments typically consist of an X-ray source, a goniometer to orient the crystal, and a detector.[6]

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the Bravais lattice.

  • Data Collection Strategy: Based on the crystal system, a data collection strategy is devised to measure the intensities of a large number of unique reflections. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms and improve data quality.

Structure Solution and Refinement
  • Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The "phase problem" is the central challenge in crystallography. For small molecules like indole-3-carbaldehydes, direct methods are typically used to obtain an initial estimate of the atomic positions. This process is largely automated in modern software packages.

  • Structure Refinement: The initial structural model is refined against the experimental data using a least-squares minimization procedure. This iterative process adjusts the atomic coordinates, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors.

Key Software Packages:

Several software suites are available for the solution and refinement of small molecule crystal structures, including:

  • SHELX: A powerful and widely used set of programs for crystal structure determination.

  • Olex2: A user-friendly graphical interface that integrates various structure solution and refinement programs.

  • CrystalDiffract: Software for simulating and analyzing diffraction patterns.

  • Mercury: A versatile tool for visualizing and analyzing crystal structures, available from the Cambridge Crystallographic Data Centre (CCDC).[7]

Validating the Structure: A Self-Correcting System

A determined crystal structure is not complete until it has been rigorously validated. This ensures the model is chemically reasonable and accurately represents the experimental data.

validation_process Refined_Structure_Model Refined_Structure_Model checkCIF_PLATON checkCIF/PLATON Validation Refined_Structure_Model->checkCIF_PLATON Experimental_Data Experimental_Data Experimental_Data->checkCIF_PLATON Alerts Alerts checkCIF_PLATON->Alerts Review_and_Correct Review & Correct Model Alerts->Review_and_Correct Address ALERTS Final_Validated_Structure Final_Validated_Structure Alerts->Final_Validated_Structure No major ALERTS Review_and_Correct->Refined_Structure_Model Re-refine

Caption: The iterative process of crystal structure validation.

The checkCIF program, developed by the International Union of Crystallography (IUCr), is an essential tool for validation.[8][9] It analyzes the Crystallographic Information File (CIF) and generates a report with alerts for potential issues, such as:

  • Unusual bond lengths or angles

  • Missing hydrogen atoms

  • Incorrectly assigned atom types

  • Potential symmetry issues

Addressing these alerts is a critical part of the structure determination process and ensures the final model is of high quality.

Data Presentation and Interpretation

The final crystal structure is presented in a CIF, which contains all the necessary information to reproduce the structure. Key crystallographic data should be summarized in a table for easy comparison and reporting.

Table 1: Example Crystallographic Data for an Indole-3-Carbaldehyde Derivative

ParameterValue
Chemical FormulaC₁₀H₈ClNO
Formula Weight193.63
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.456(2)
b (Å)12.123(3)
c (Å)9.345(2)
α (°)90
β (°)105.67(1)
γ (°)90
Volume (ų)923.4(4)
Z4
Calculated Density (g/cm³)1.394
Absorption Coeff. (mm⁻¹)0.35
F(000)400
Crystal Size (mm³)0.25 x 0.20 x 0.15
θ range for data coll. (°)2.5 to 27.5
Reflections collected8976
Independent reflections2145 [R(int) = 0.034]
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.112
R indices (all data)R₁ = 0.058, wR₂ = 0.125

Interpretation of the Structure:

The refined structure provides a wealth of information. For indole-3-carbaldehydes, particular attention should be paid to:

  • Conformation: The relative orientation of the aldehyde group.

  • Intermolecular Interactions: The presence of hydrogen bonds (e.g., N-H···O), π-π stacking, or other non-covalent interactions that dictate the crystal packing.

  • Planarity: Deviations from planarity in the indole ring system.

This information is invaluable for understanding the compound's physical properties and for designing new molecules with desired characteristics. The Cambridge Structural Database (CSD) is an excellent resource for comparing the determined structure with those of related compounds.[7][10]

Conclusion

The determination of the crystal structure of indole-3-carbaldehyde derivatives by single-crystal X-ray diffraction is a powerful and essential technique in modern drug discovery and materials science. By following systematic protocols for crystal growth, data collection, structure solution, and validation, researchers can obtain unambiguous three-dimensional structural information. This detailed molecular insight is critical for understanding structure-activity relationships, guiding the design of new therapeutic agents, and advancing our fundamental knowledge of chemical systems.

References

  • Desiraju, G. R. (2018). A Practical Guide to the Design of Molecular Crystals. Crystal Growth & Design, 18(12), 7179-7197. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

  • Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section C: Structural Chemistry, 76(4), 341-348. [Link]

  • Calogero, M., et al. (2022). Aldehydes: What We Should Know About Them. Molecules, 27(19), 6390. [Link]

  • David, W. I. F., et al. (2022). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 78(Pt 5), 633-648. [Link]

  • International Union of Crystallography (IUCr). (n.d.). Crystallographic software list. Retrieved from [Link]

  • Bingül, M. (2019). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi, 19(2), 320-327. [Link]

  • Brito, I. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals, 10(10), 911. [Link]

  • Svoboda, J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1847-1871. [Link]

  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • RCSB PDB. (2023). Crystallography Software. Retrieved from [Link]

  • Sawyer, E. (2007). Single-crystal X-ray Diffraction. SERC Carleton. Retrieved from [Link]

  • Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section C: Structural Chemistry, 76(Pt 4), 341–348. [Link]

  • Harris, K. D. M. (2007). How to Determine Structures when Single Crystals Cannot be Grown: Opportunities for Structure Determination of Molecular Materials Using Powder Diffraction Data. Journal of Solid State Chemistry, 180(12), 3263-3271. [Link]

  • Unknown Author. (n.d.). Structure solution and refinement: introductory strategies. Retrieved from [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 923-941. [Link]

  • Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from [Link]

  • Avogadro. (n.d.). Avogadro - Free cross-platform molecular editor. Retrieved from [Link]

  • Coles, S. J. (2018). Distortions, deviations and alternative facts: reliability in crystallography. IUCrJ, 5(4), 346-362. [Link]

  • Unknown Author. (n.d.). Solving and refining inorganic structures. Retrieved from [Link]

  • Li, Z., et al. (2005). Synthesis of Substituted Indole-3-carboxaldehyde Derivatives. Chinese Journal of Organic Chemistry, 25(11), 1395-1398. [Link]

  • A-Level Chemistry. (n.d.). Aldehydes and Ketones - Testing for Carbonyl Compounds. Retrieved from [Link]

  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(3), 1393–1407. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Coles, S. J. (2019). 8: Single-crystal X-ray Diffraction (Part 1). In Analytical Techniques in the Pharmaceutical Sciences. The Royal Society of Chemistry. [Link]

  • PubChem. (n.d.). 2-Bromo-1H-indole-3-carboxaldehyde. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). About the Cambridge Structural Database (CSD). Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Vilsmeier-Haack Formylation of 2-Phenylindoles

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist These application notes provide a comprehensive technical guide to the Vilsmeier-Haack formylation of 2-phenylin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive technical guide to the Vilsmeier-Haack formylation of 2-phenylindoles, a cornerstone reaction in synthetic organic chemistry for the preparation of 2-phenylindole-3-carboxaldehydes. This class of compounds serves as a vital synthon for the development of various therapeutic agents and functional materials. This document offers in-depth mechanistic insights, field-proven experimental protocols, and critical analysis of reaction parameters to ensure reliable and reproducible outcomes.

Theoretical Framework and Mechanistic Overview

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] In the context of 2-phenylindoles, the reaction proceeds with high regioselectivity at the electron-rich C3 position of the indole nucleus. The electrophile in this reaction, the Vilsmeier reagent, is a chloroiminium ion generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[3][4]

The Vilsmeier reagent is a relatively weak electrophile, which makes it highly selective for electron-rich substrates like indoles.[1][4] The reaction mechanism can be dissected into two primary stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the 2-phenylindole ring.[4]

Mechanism of Vilsmeier-Haack Formylation of 2-Phenylindole:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to generate the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[3][5]

  • Electrophilic Attack: The electron-rich C3 position of the 2-phenylindole attacks the electrophilic carbon of the Vilsmeier reagent. This step disrupts the aromaticity of the indole ring, forming a cationic intermediate that is stabilized by resonance.[5]

  • Aromatization: A base, typically DMF from the reaction medium, abstracts the proton from the C3 position, restoring the aromaticity of the indole ring and yielding an iminium salt intermediate.

  • Hydrolysis: The reaction mixture is quenched with water, leading to the hydrolysis of the iminium salt. This process involves the nucleophilic attack of water on the iminium carbon, followed by the elimination of dimethylamine, to afford the final product, 2-phenylindole-3-carboxaldehyde.[3][5]

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ 2_Phenylindole 2-Phenylindole Intermediate Cationic Intermediate 2_Phenylindole->Intermediate + Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate->Iminium_Salt - H⁺ Hydrolysis_Intermediate Hydrolysis Intermediate Iminium_Salt->Hydrolysis_Intermediate + H₂O Product 2-Phenylindole-3-carboxaldehyde Hydrolysis_Intermediate->Product - (CH₃)₂NH

Caption: Vilsmeier-Haack formylation mechanism of 2-phenylindole.

Experimental Protocol: Synthesis of 2-Phenylindole-3-carboxaldehyde

This protocol provides a detailed, step-by-step methodology for the Vilsmeier-Haack formylation of 2-phenylindole.

Materials and Reagents:

  • 2-Phenylindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

Protocol Workflow:

Protocol_Workflow A 1. Reagent Preparation (Vilsmeier Reagent Formation) B 2. Reaction with 2-Phenylindole A->B Slow Addition C 3. Reaction Quenching and Workup B->C After Reaction Completion D 4. Extraction C->D E 5. Purification D->E F 6. Product Characterization E->F

Caption: Experimental workflow for 2-phenylindole formylation.

Step-by-Step Procedure:

  • Vilsmeier Reagent Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5-10 equivalents).

    • Cool the flask to 0 °C using an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.1-1.5 equivalents) dropwise to the stirred DMF via the dropping funnel. Caution: The reaction is exothermic. Maintain the temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. The formation of a yellowish-white solid may be observed.

  • Reaction with 2-Phenylindole:

    • Dissolve 2-phenylindole (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (DCM) or DMF.

    • Add the solution of 2-phenylindole dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. For less reactive substrates, gentle heating (40-60 °C) may be required.[6]

  • Reaction Quenching and Workup:

    • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.[6]

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic mixture until the pH is approximately 7-8. Caution: Vigorous gas evolution (CO₂) will occur.

    • Stir the mixture for 30-60 minutes to ensure complete hydrolysis of the intermediate iminium salt. A precipitate of the crude product should form.

  • Extraction:

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can yield the pure 2-phenylindole-3-carboxaldehyde.

Data Presentation and Optimization

The yield of the Vilsmeier-Haack formylation of 2-phenylindoles can be influenced by several factors, including the stoichiometry of the reagents, reaction temperature, and the electronic nature of substituents on the phenyl ring.

SubstrateStoichiometry (Indole:POCl₃:DMF)Temperature (°C)Time (h)Yield (%)Reference
2-Phenylindole1 : 1.2 : 100 to RT3~85-95General Procedure
2-(4-Methoxyphenyl)indole1 : 1.2 : 100 to RT2.5>90Inferred
2-(4-Nitrophenyl)indole1 : 1.5 : 10RT to 505~70-80Inferred

Field-Proven Insights for Optimization:

  • Stoichiometry: An excess of the Vilsmeier reagent (1.1-1.5 equivalents of POCl₃) is generally employed to ensure complete conversion of the starting material.

  • Solvent: While DMF can serve as both a reagent and a solvent, the use of a co-solvent like dichloromethane (DCM) can improve the solubility of the 2-phenylindole and facilitate a more homogeneous reaction.

  • Temperature Control: Maintaining a low temperature during the formation of the Vilsmeier reagent is crucial to prevent its decomposition. The subsequent reaction with the indole can often be performed at room temperature, although electron-deficient indoles may require gentle heating.

  • Workup: Thorough hydrolysis of the intermediate iminium salt is essential for obtaining a good yield of the aldehyde. This is typically achieved by stirring the quenched reaction mixture for an extended period or by gentle warming.

Applications in Drug Development

2-Phenylindole-3-carboxaldehyde is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[7] Its aldehyde functionality allows for a variety of subsequent chemical transformations, including:

  • Reductive amination to synthesize substituted amines.

  • Wittig and Horner-Wadsworth-Emmons reactions to form alkenes.

  • Condensation reactions with various nucleophiles to construct more complex heterocyclic systems.[7]

  • Oxidation to the corresponding carboxylic acid.

These synthetic routes have led to the development of compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7][8]

References

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. [Link]

  • YouTube. Organic Synthesis of 2-phenylindole. [Link]

  • ARKAT USA, Inc. Synthesis of 2-phenylindoxyls. [Link]

  • Sciencemadness.org. Acylation of Indoles by 5uff Reaction and Vilsmeier-Haack Formylation and Conformation of N- Formylindoles. [Link]

  • International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Semantic Scholar. Formation of indole trimers in Vilsmeier type reactions. [Link]

  • ResearchGate. (PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. [Link]

  • YouTube. Vilsmeier–Haack reaction of indole. [Link]

  • Scientific Research Publishing. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. [Link]

  • Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. [Link]

  • Royal Society of Chemistry. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]

  • PubChem. 2-Phenylindole-3-carboxaldehyde. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • ResearchGate. Some potent anti-cancer 2-phenylindole-3-carbaldehyde analogs. [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of 2-Arylindoles via Suzuki Coupling

Introduction: The Significance of 2-Arylindoles in Modern Chemistry The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Arylindoles in Modern Chemistry

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active molecules.[1][2] Among the diverse family of indole derivatives, 2-arylindoles have emerged as a particularly promising subclass, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antidiabetic properties.[3] Their potent and broad-ranging biological activities have cemented their status as a critical scaffold in drug discovery and development.[1][2] The efficient and versatile synthesis of these compounds is therefore of paramount importance to researchers in both academic and industrial settings.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and widely adopted methods for the formation of carbon-carbon bonds, offering a robust pathway to 2-arylindoles.[4][5] This method is prized for its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of its key reagents, particularly boronic acids.[4][6] This guide provides an in-depth exploration of the Suzuki coupling for the synthesis of 2-arylindoles, offering detailed mechanistic insights, step-by-step protocols for the preparation of essential precursors, and a comprehensive guide to executing the final coupling reaction.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or ester) and an organohalide or triflate.[7] The catalytic cycle, which is central to understanding and optimizing the reaction, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][8]

  • Oxidative Addition: The cycle commences with the oxidative addition of the organohalide (in our case, a 2-haloindole) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar Pd(II) complex.[9] This is often the rate-determining step of the reaction.[4]

  • Transmetalation: The next crucial step is transmetalation, where the organic group from the organoboron species (the aryl group from an arylboronic acid) is transferred to the palladium center, displacing the halide. This process is facilitated by the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species, thereby promoting the transfer.[6]

  • Reductive Elimination: The final step is reductive elimination, where the two organic groups (the indole and the aryl group) on the palladium center couple and are expelled from the coordination sphere, forming the desired 2-arylindole product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd 2-Haloindole PdII_Indole L | Indole-Pd(II)-X | L OxAdd->PdII_Indole Transmetalation Transmetalation PdII_Indole->Transmetalation Ar-B(OR)2 Base PdII_Aryl L | Indole-Pd(II)-Aryl | L Transmetalation->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 2-Arylindole Product 2-Arylindole Haloindole 2-Haloindole Arylboronic Arylboronic Acid/Ester

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction for the synthesis of 2-arylindoles.

Experimental Protocols: A Step-by-Step Guide

The successful synthesis of 2-arylindoles via Suzuki coupling hinges on the availability of high-quality starting materials and the careful execution of the coupling reaction. This section provides detailed protocols for the synthesis of the necessary precursors and the final coupling step.

Protocol 1: Synthesis of 2-Haloindoles (Exemplified by 2-Bromoindole)

The halogenation of indoles is a common method for preparing 2-haloindoles. This protocol describes the bromination of indole at the C2 position.

Materials:

  • Indole

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve indole (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the cooled solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into ice-cold water.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-bromoindole.

Protocol 2: Synthesis of Indole-2-boronic Acid Pinacol Ester

An alternative strategy for the Suzuki coupling involves the use of an indole-2-boronic acid derivative and an aryl halide. This protocol outlines the synthesis of indole-2-boronic acid pinacol ester.[10]

Materials:

  • Indole

  • n-Butyllithium (n-BuLi) in hexanes

  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrOBPin)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of indole (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 1 hour.

  • Cool the reaction mixture back to -78 °C and add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield indole-2-boronic acid pinacol ester.

Protocol 3: Suzuki-Miyaura Cross-Coupling for 2-Arylindole Synthesis

This protocol provides a general procedure for the palladium-catalyzed Suzuki coupling of a 2-haloindole with an arylboronic acid.

Materials:

  • 2-Haloindole (e.g., 2-bromoindole) (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Solvent (e.g., dioxane, toluene, DMF, with or without water)

  • Inert atmosphere (nitrogen or argon)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried Schlenk flask, combine the 2-haloindole (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (repeat this cycle three times).

  • Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylindole.

Experimental_Workflow cluster_precursor Precursor Synthesis cluster_coupling Suzuki Coupling start Indole halogenation Protocol 1: Halogenation (e.g., with NBS) start->halogenation borylation Protocol 2: Borylation (e.g., with i-PrOBPin) start->borylation haloindole 2-Haloindole halogenation->haloindole boronic_ester Indole-2-boronic acid ester borylation->boronic_ester suzuki_reaction Protocol 3: Suzuki-Miyaura Coupling haloindole->suzuki_reaction boronic_ester->suzuki_reaction arylboronic_acid Arylboronic Acid arylboronic_acid->suzuki_reaction aryl_halide Aryl Halide aryl_halide->suzuki_reaction product 2-Arylindole suzuki_reaction->product

Figure 2: General experimental workflow for the synthesis of 2-arylindoles via Suzuki coupling.

Key Reaction Parameters and Optimization

The success and efficiency of the Suzuki coupling for 2-arylindole synthesis are highly dependent on the careful selection of several key parameters.

ParameterOptions and ConsiderationsRationale and Field-Proven Insights
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PEPPSI-type precatalystsPd(PPh₃)₄ is a reliable Pd(0) source that comes with its own ligand.[9] Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) precursors, respectively, that require the addition of an external ligand. The choice often depends on air stability, cost, and the specific ligand system being employed.
Ligand Phosphines (e.g., PPh₃, PCy₃, SPhos, XPhos), N-Heterocyclic Carbenes (NHCs)The ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and modulates its reactivity. Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHCs are often necessary for coupling less reactive aryl chlorides or sterically hindered substrates.[6]
Base Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), Phosphates (K₃PO₄), Fluorides (KF)The base is crucial for activating the boronic acid for transmetalation.[6] The choice of base can significantly impact the reaction rate and yield. Stronger bases like K₃PO₄ or Cs₂CO₃ are often effective, but milder bases like KF may be required for substrates with base-labile functional groups.
Solvent Toluene, Dioxane, THF, DMF, Acetonitrile; often with added water.The solvent must solubilize the reactants and catalyst. Aprotic polar solvents like dioxane or DMF are common. The addition of water can often accelerate the reaction, particularly when using inorganic bases.
Leaving Group I > OTf > Br >> ClThe reactivity of the 2-haloindole follows the order I > OTf > Br >> Cl, which is typical for oxidative addition.[7] While 2-iodoindoles are the most reactive, 2-bromoindoles often provide a good balance of reactivity and stability. The use of 2-chloroindoles may require more specialized catalyst systems.

Troubleshooting Common Issues

Even with a well-defined protocol, challenges can arise. Below is a guide to troubleshooting common problems encountered during the Suzuki coupling for 2-arylindole synthesis.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion - Inactive catalyst (decomposed Pd source or ligand)- Insufficiently strong base- Low reaction temperature- Poor quality of reagents (e.g., wet solvent)- Use a fresh batch of catalyst and ligand.- Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃).- Increase the reaction temperature.- Ensure all reagents and solvents are anhydrous and properly degassed.
Homocoupling of Boronic Acid - Presence of oxygen in the reaction mixture- Use of a Pd(II) precursor without efficient reduction to Pd(0)- Thoroughly degas the solvent and maintain a strict inert atmosphere.[9]- Consider using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.
Protodeboronation of Boronic Acid - Presence of water with a strong base- Prolonged reaction times at high temperatures- Use a milder base like KF or perform the reaction under anhydrous conditions.[11]- Monitor the reaction closely and stop it once the starting material is consumed.
Dehalogenation of 2-Haloindole - Presence of a hydrogen source (e.g., solvent, base)- Side reaction competing with transmetalation- Use an aprotic solvent.- Screen different ligands to accelerate the desired coupling pathway.[9]
Formation of Palladium Black - Ligand dissociation or decomposition- Insufficient ligand-to-palladium ratio- Increase the ligand-to-palladium ratio.- Switch to a more robust ligand (e.g., a biarylphosphine or NHC).

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of 2-arylindoles, a scaffold of immense importance in medicinal chemistry. By understanding the underlying mechanism, carefully selecting reaction parameters, and utilizing robust protocols for both precursor synthesis and the final coupling step, researchers can efficiently access a wide array of these valuable compounds. This guide serves as a comprehensive resource to empower scientists in their efforts to synthesize novel 2-arylindole derivatives for the advancement of drug discovery and other chemical sciences.

References

  • Miyaura, N., & Suzuki, A. (1979). Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst. Journal of the Chemical Society, Chemical Communications, (19), 866–867. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved January 23, 2026, from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[12][13]-Fused Indole Heterocycles. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Lal, S., & Snape, T. J. (2012). 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity. Current Medicinal Chemistry, 19(28), 4828–4837. [Link]

  • Li, Y., et al. (2022). 2-Arylindoles: Concise Syntheses and a Privileged Scaffold for Fungicide Discovery. Journal of Agricultural and Food Chemistry, 70(24), 7298–7307. [Link]

  • Ibid.
  • Ibid.
  • The Organic Chemistry Tutor. (2020, March 29). Suzuki Coupling / Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 23, 2026, from [Link]

  • Chemistry LibreTexts. (2021, August 15). Suzuki-Miyaura Coupling. Retrieved January 23, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 23, 2026, from [Link]

  • Pramanik, M. M. D., et al. (2019). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 131(7), 57. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559–5562. [Link]

  • Shen, K., et al. (2026). Organocatalytic Enantioselective Synthesis of Axially Chiral Tetrasubstituted Allenes via Direct 1,8-Addition to In Situ Formed Alkynyl 8-Methylenenaphthalen-2(8H)-ones. Organic Letters. [Link]

  • Kim, H., et al. (2025). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. RSC Advances, 15(32), 22345–22349. [Link]

  • Bakherad, M., et al. (2022). Indolylboronic Acids: Preparation and Applications. Molecules, 27(15), 4983. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. [Link]

  • Zhao, B., et al. (2023). Synthesis of 3-Haloindoles via Cascade Oxidative Cyclization/Halogenation of 2-Alkenylanilines Mediated by PIDA and LiBr/KI. The Journal of Organic Chemistry, 88(3), 1493–1503. [Link]

  • Chen, J., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(30), 8101–8109. [Link]

  • Levine, Z. G. (2015). Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. ACS PRF Day, 1. [Link]

  • Sereda, G. A., & Rajpara, V. B. (2012). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Molecules, 17(10), 11804–11819. [Link]

  • Köhler, K., et al. (2004). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Advanced Synthesis & Catalysis, 346(12), 1569-1581. [Link]

  • Cacchi, S., et al. (2015). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules, 20(6), 11097–11111. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved January 23, 2026, from [Link]

  • Zhao, B., et al. (2023). Synthesis of 3-Haloindoles via Cascade Oxidative Cyclization/Halogenation of 2-Alkenylanilines Mediated by PIDA and LiBr/KI. Organic Chemistry Portal. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Hall, D. G. (2013). Boronic Esters in Asymmetric Synthesis. The Journal of Organic Chemistry, 78(18), 8753–8754. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde

Welcome to the dedicated technical support guide for the synthesis of 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, providing evidence-based solutions and explaining the chemical principles behind each recommendation.

Introduction: The Synthetic Strategy

The most reliable and widely adopted method for synthesizing 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde is a two-step process. First, the indole core is constructed via the Fischer indole synthesis . Second, the aldehyde functionality is introduced at the C3 position using the Vilsmeier-Haack reaction . This guide is structured to troubleshoot issues that may arise in both stages, with a primary focus on the critical formylation step.

Overall Synthetic Workflow

Low_Yield_Troubleshooting A Low / No Yield B Was the Vilsmeier Reagent pre-formed at 0-5 °C? A->B C Is your starting indole pure? (Check NMR/TLC) B->C Yes F Action: Prepare fresh reagent. Add POCl3 slowly to DMF at 0 °C. Use immediately. B->F No D Was the reaction temperature kept below 10 °C during indole addition? C->D Yes G Action: Repurify the precursor. Impurities can consume the reagent. C->G No E Was the workup performed correctly? (Alkaline hydrolysis) D->E Yes H Action: Control the exotherm. High temps lead to tar/side products. Use an ice-salt bath. D->H No I Action: Ensure complete hydrolysis of the iminium salt intermediate. Add reaction mix to ice, then slowly add NaOH solution until basic. E->I No J All checks passed? Consider increasing reagent equivalents (from 1.2 to 1.5 eq). E->J Yes

Caption: A step-by-step guide to diagnosing low yield.

Detailed Breakdown:

  • Vilsmeier Reagent Integrity: The reaction between phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) is exothermic and moisture-sensitive. [1] * Cause: Adding POCl₃ too quickly or at room temperature can lead to decomposition. Moisture will quench the reagent.

    • Solution: Always prepare the reagent in situ by adding POCl₃ dropwise to chilled (0-5 °C) anhydrous DMF under an inert atmosphere (N₂ or Argon). A pinkish or yellow color indicates successful formation. [2]Use this reagent immediately.

  • Purity of Starting Material: The Vilsmeier reagent is a powerful electrophile. Any nucleophilic impurities in your 2-(4-fluorophenyl)-1H-indole will consume the reagent, lowering the yield.

    • Cause: Residual hydrazine from the Fischer synthesis or other contaminants.

    • Solution: Ensure the precursor indole is fully purified, typically by recrystallization from an ethanol/water mixture or column chromatography. Confirm purity via ¹H NMR and TLC before proceeding.

  • Reaction Temperature Control: The formylation of activated rings like indole is highly facile and exothermic.

    • Cause: Uncontrolled temperature increases (>10-20 °C) can lead to the formation of polymeric tars and di- or tri-indolylmethane side products. [3] * Solution: Add the indole (dissolved in a small amount of DMF) slowly to the pre-formed Vilsmeier reagent while maintaining the temperature below 10 °C. [2]After the addition is complete, the reaction can be allowed to warm and stirred at a slightly elevated temperature (e.g., 35-40 °C) to ensure completion. [2]

Issue 2: Product is an Impure, Dark Oil or Tar

Question: My reaction worked, but after workup, I have a dark, oily substance that is difficult to purify. How can I get a clean, solid product?

Answer: Tar formation is a classic sign of side reactions, often due to excessive heat or incorrect stoichiometry. The workup procedure is also critical for obtaining a clean product.

Key Considerations:

  • Hydrolysis of the Iminium Intermediate: The direct product of the Vilsmeier attack is a stable iminium salt. This must be hydrolyzed to the aldehyde during workup. [4] * Cause: Incomplete or improper hydrolysis.

    • Solution: The reaction mixture should be quenched by pouring it onto crushed ice. This is followed by the slow, controlled addition of an aqueous base (e.g., NaOH solution) until the solution is strongly alkaline. [2]This process hydrolyzes the iminium salt and neutralizes acidic byproducts. Vigorous stirring is essential.

  • Purification Strategy:

    • Recrystallization: This is the most effective method for purifying the final product.

      • Recommended Solvent System: A mixture of ethanol and water is often successful. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow to cool slowly. Isopropanol or ethyl acetate/hexane are also good alternatives.

    • Column Chromatography: If recrystallization fails, silica gel chromatography is necessary.

      • Recommended Eluent: Start with a non-polar solvent system like 5-10% ethyl acetate in hexanes and gradually increase the polarity. The product is moderately polar.

Parameter Recommendation Rationale
POCl₃:DMF:Indole Ratio 1.1 : 3.0 : 1.0 (molar)A slight excess of POCl₃ ensures full conversion. Excess DMF acts as both reagent and solvent.
Reagent Prep Temp. 0–5 °CPrevents decomposition of the Vilsmeier reagent. [2]
Indole Addition Temp. 5–10 °CControls the exotherm of the electrophilic substitution, minimizing tar formation. [2]
Reaction Completion Temp. 35–40 °CProvides enough energy to drive the reaction to completion after the initial controlled addition. [2]
Workup pH > 10Ensures complete hydrolysis of the intermediate iminium salt to the final aldehyde.

Table 1: Recommended Reaction Parameters for Vilsmeier-Haack Formylation.

Frequently Asked Questions (FAQs)

Q1: Why is the Fischer indole synthesis a good choice for the 2-(4-fluorophenyl)-1H-indole precursor?

The Fischer indole synthesis is a robust and versatile method for creating 2-substituted indoles. It involves the acid-catalyzed reaction of an arylhydrazine (4-fluorophenylhydrazine) with a ketone (in this case, a precursor to it, like 4'-fluoroacetophenone). [5][6]While yields can sometimes be moderate and conditions harsh, it is a very direct route to the required substitution pattern. [7][8] Q2: My Fischer indole synthesis of the precursor is failing. What are the common pitfalls?

Failure in the Fischer synthesis often relates to the stability of intermediates or the choice of acid catalyst. [7]* Acid Strength: The acid (e.g., polyphosphoric acid (PPA), sulfuric acid, or zinc chloride) must be strong enough to catalyze the key-[9][9]sigmatropic rearrangement but not so harsh that it causes degradation. PPA is often a good choice. [10]* Substituent Effects: The electron-withdrawing nature of the fluorine on the phenylhydrazine can slightly deactivate the ring, potentially requiring stronger heating to encourage cyclization. However, this effect is generally not prohibitive. [8][11]* N-N Bond Cleavage: A major side reaction is the cleavage of the weak N-N bond in an intermediate, which competes with the desired cyclization. [8]Ensuring an oxygen-free environment and optimal temperature can help mitigate this.

Q3: What is the mechanism of the Vilsmeier-Haack reaction on the indole ring?

Understanding the mechanism helps in troubleshooting. It proceeds in three main stages:

  • Formation of the Vilsmeier Reagent: DMF (a nucleophile) attacks POCl₃ (an electrophile) to form an adduct, which then eliminates a dichlorophosphate anion to yield the highly electrophilic chloroiminium cation (the active reagent).

  • Electrophilic Attack: The electron-rich C3 position of the indole ring acts as a nucleophile, attacking the Vilsmeier reagent. This breaks the aromaticity of the pyrrole ring, forming a cationic intermediate (an iminium salt).

  • Hydrolysis: During aqueous basic workup, water attacks the iminium carbon. Subsequent elimination of dimethylamine and deprotonation yields the final 3-carbaldehyde product. [4] Vilsmeier-Haack Mechanism on Indole

Caption: Simplified mechanism of the Vilsmeier-Haack formylation.

Q4: Can I use other solvents besides DMF for the Vilsmeier-Haack reaction?

In this specific reaction, DMF serves a dual role as both a reagent (in forming the Vilsmeier reagent) and the solvent. [12]While other chlorinated solvents like dichloromethane or 1,2-dichloroethane can sometimes be used, it is standard and most efficient to use DMF as the solvent for formylating indoles. [3][12]

Experimental Protocols
Protocol 1: Synthesis of 2-(4-Fluorophenyl)-1H-indole (Precursor)

This protocol is an adaptation of the Fischer indole synthesis.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4'-fluoroacetophenone (1.0 eq) and 4-fluorophenylhydrazine hydrochloride (1.1 eq).

  • Catalyst/Solvent: Add polyphosphoric acid (PPA) (approx. 10 times the weight of the acetophenone) to the flask. The PPA will act as both the acid catalyst and the solvent.

  • Reaction: Heat the resulting thick slurry with vigorous stirring to 100-120 °C. The mixture will become darker and more fluid as the reaction progresses. Monitor the reaction by TLC (20% EtOAc/Hexane). The reaction is typically complete in 2-4 hours.

  • Workup: Allow the mixture to cool to about 60-70 °C and then carefully pour it onto a large amount of crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Isolation: Neutralize the acidic aqueous solution with concentrated NaOH or NH₄OH until pH 7-8. The product will precipitate as a solid.

  • Purification: Filter the solid, wash thoroughly with water, and dry. Recrystallize the crude solid from an ethanol/water mixture to yield pure 2-(4-fluorophenyl)-1H-indole.

Protocol 2: Vilsmeier-Haack Formylation to 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde

This protocol is adapted from the established procedure for indole-3-aldehyde synthesis.[2]

  • Reagent Preparation: In a three-necked flask under an argon atmosphere, cool anhydrous DMF (3.0 eq) to 0 °C using an ice-salt bath. Add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise via syringe over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting yellow solution for an additional 30 minutes at 0-5 °C.

  • Indole Addition: Dissolve the purified 2-(4-fluorophenyl)-1H-indole (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent over 1 hour, maintaining the internal temperature below 10 °C.

  • Reaction Completion: After the addition is complete, remove the cooling bath and allow the mixture to warm. Stir at 35 °C for 1 hour. The solution will typically become a thick, opaque yellow paste. [2]4. Quenching and Hydrolysis: Add crushed ice (approx. 3 g per 1 g of starting indole) to the reaction paste with careful stirring. Once a clear red solution forms, transfer it to a larger beaker containing more ice.

  • Basification: Slowly add a solution of 10 M NaOH with efficient stirring. The solution will change color, and the product will precipitate. Continue adding base until the solution is strongly alkaline (pH > 10).

  • Isolation and Purification: Heat the suspension briefly to boiling, then allow it to cool to room temperature, followed by chilling in a refrigerator to maximize precipitation. [2]Filter the solid product, wash extensively with cold water until the filtrate is neutral, and dry under vacuum. Recrystallize from ethanol/water to obtain the pure title compound as a crystalline solid.

References
  • Chahal, M., Dhillon, S., & Kinger, M. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(40), 28243-28285. [Link]

  • ChemWis. (2023). Vilsmeier–Haack reaction of indole. YouTube. [Link]

  • Patil, S. A., & Patil, R. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Research in Pharmacy and Chemistry, 3(3), 634-646. [Link]

  • Google Patents. (2021). CN112194607A - Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.
  • Hosseinnia, R., Mamaghani, M., & Rassa, M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxydibenzo[b,e]o[12][13]xazepin-11-yl) malonaldehyde and its reactions. Mediterranean Journal of Chemistry, 2(2), 186-195. [Link]

  • El-Sawy, E. R., Bassyouni, F. A., & Abu-Bakr, S. M. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-747. [Link]

  • Aghazadeh, M., & Moody, C. J. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 253-262. [Link]

  • Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21–33. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved January 23, 2026, from [Link]

  • Taber, D. F., & Stachel, S. J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 53969-53993. [Link]

  • Hiller, W., Butsch, K., & Schobert, R. (2011). 2-(4-Fluorophenyl)-3-methyl-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 67(8), o1606. [Link]

  • ResearchGate. (2015). Scheme:1 Synthesis of 2-[(4-chlorophenyl)(1H-indol-3-yl)methyl]. [Link]

  • Reddy, D., et al. (2024). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. MDPI. [Link]

  • Martins, P. R., et al. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(14), 5472–5477. [Link]

  • Smith, G. F. (1956). indole-3-aldehyde. Organic Syntheses, 36, 46. [Link]

  • Google Patents. (2007). EP1829872B1 - Processes for production of indole compounds.
  • Afyon Kocatepe Üniversitesi. (2019). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. [Link]

  • RSC Publishing. (2025). Recent advances in the synthesis of indoles and their applications. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved January 23, 2026, from [Link]

  • Google Patents. (2020). CN111233835A - Preparation and purification method of 5-(2-fluorophenyl)-1-(pyridine-3-ylsulfonyl)-1H-pyrrole-3-formaldehyde.
  • Martins, P. R., et al. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion in Indole Formylation Reactions

Welcome to the technical support center for indole formylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial reaction. As a Senior Ap...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for indole formylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-tested insights to help you troubleshoot and optimize your experiments effectively. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter.

Introduction to Indole Formylation

The introduction of a formyl group (-CHO) onto an indole scaffold is a fundamental transformation in synthetic chemistry, as the resulting indole-3-carbaldehydes are versatile precursors for a vast array of pharmaceuticals and biologically active compounds.[1] The Vilsmeier-Haack reaction is the most common and efficient method for this purpose.[1][2] It involves the use of a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate the electron-rich indole ring, usually at the C3 position.[1][3][4]

Despite its widespread use, achieving high conversion and yield can be challenging due to factors such as substrate reactivity, reagent quality, and precise control of reaction conditions. This guide will walk you through the most common issues and provide robust, evidence-based solutions.

Core Principles: The Vilsmeier-Haack Mechanism

Understanding the mechanism is the first step to effective troubleshooting. The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF, a mild nucleophile, attacks the electrophilic phosphorus center of POCl₃. A series of steps then leads to the formation of the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[3][4]

  • Electrophilic Aromatic Substitution: The electron-rich C3 position of the indole attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent loss of a proton restores aromaticity, forming an iminium salt intermediate.

  • Hydrolysis: The reaction mixture is quenched with water, and a base is typically added to hydrolyze the iminium salt to the final indole-3-carbaldehyde.[3][4]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Section 1: Reagent and Reaction Setup Issues

Question 1: My reaction shows no or very low conversion of the starting indole. What are the most likely initial culprits?

Answer: When facing a complete lack of reactivity, the issue often lies with the integrity of your reagents or the initial reaction setup. Here’s a prioritized checklist:

  • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Any water present in your DMF, solvent, or glassware will rapidly quench the reagent, preventing it from reacting with your indole. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Quality (DMF and POCl₃):

    • DMF: Over time, DMF can degrade to form dimethylamine and formic acid. The presence of dimethylamine can consume the Vilsmeier reagent, while formic acid can lead to unwanted side reactions. If your bottle of DMF is old or has been opened multiple times, consider using a fresh bottle or purifying it.

    • POCl₃: This reagent is also highly reactive with water and can hydrolyze to phosphoric acid and HCl. Use a fresh bottle or a recently opened one. The liquid should be colorless; a yellow or brown tint indicates decomposition.

  • Order of Addition: The Vilsmeier reagent should be pre-formed before adding the indole. This is typically done by adding POCl₃ dropwise to chilled DMF (or a solution of DMF in an inert solvent) at 0°C. Adding the indole before the reagent is fully formed can lead to side reactions and lower yields.

Question 2: How do I properly prepare and handle the Vilsmeier reagent?

Answer: The correct preparation of the Vilsmeier reagent is critical for success.

Experimental Protocol: Preparation of the Vilsmeier Reagent

  • Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (or a solution of DMF in an anhydrous solvent like dichloromethane or 1,2-dichloroethane).

  • Cooling: Cool the flask to 0°C in an ice bath.

  • Addition of POCl₃: Add POCl₃ dropwise to the stirred DMF solution via the dropping funnel over 15-30 minutes. The addition is exothermic, so maintain the temperature at or below 5°C.

  • Formation: After the addition is complete, allow the mixture to stir at 0°C for an additional 30-60 minutes. A thick, white precipitate of the Vilsmeier reagent may form.

  • Addition of Indole: Add a solution of your indole substrate in an anhydrous solvent dropwise to the pre-formed reagent at 0°C.

Vilsmeier_Reagent_Formation

Section 2: Substrate Reactivity and Reaction Conditions

Question 3: My indole has an electron-withdrawing group (e.g., -NO₂, -CN, -CO₂R) and the conversion is low. How can I drive the reaction to completion?

Answer: Electron-withdrawing groups (EWGs) decrease the nucleophilicity of the indole ring, making the electrophilic substitution step more difficult. To overcome this, you need to increase the reactivity of the system:

  • Increase Reagent Stoichiometry: For deactivated indoles, using a larger excess of the Vilsmeier reagent is often necessary. While a 1.5 to 2-fold excess is common for reactive indoles, you may need to increase this to 3-5 equivalents or even more for substrates with strong EWGs.

  • Elevate the Reaction Temperature: While the initial addition should be done at low temperatures, the reaction may require heating to proceed. After adding the indole, allow the mixture to warm to room temperature, and then gradually increase the temperature. Reactions with deactivated indoles may require heating at 60-100°C for several hours.[2] Monitor the reaction progress by TLC.

  • Choice of Solvent: Using a higher-boiling solvent like 1,2-dichloroethane or even neat DMF can facilitate the use of higher reaction temperatures.

Question 4: My indole has a strong electron-donating group (e.g., -OH, -NH₂, -OR) and I'm getting a complex mixture of products. What's happening?

Answer: Highly activated indoles are very nucleophilic and can undergo multiple reactions.

  • Over-reaction: The product, indole-3-carbaldehyde, is still electron-rich enough to react with another equivalent of the Vilsmeier reagent, leading to di-formylation or other side products.

  • Reaction with the Substituent: Hydroxyl (-OH) and amino (-NH₂) groups are themselves nucleophilic and can react with the Vilsmeier reagent. Protecting these groups before the formylation reaction is often the best strategy. For example, a hydroxyl group can be protected as a methyl or benzyl ether.

  • Formation of Tri-indolylmethanes: The highly reactive indole can also react with the intermediate iminium salt, leading to the formation of di- and tri-indolylmethane byproducts.[3]

To mitigate these issues with electron-rich indoles:

  • Use Milder Conditions: Perform the reaction at lower temperatures (0°C or even -10°C) and use a smaller excess of the Vilsmeier reagent (1.1-1.5 equivalents).

  • Control Stoichiometry: Carefully control the amount of POCl₃ added.

  • Protecting Groups: As mentioned, protect highly reactive functional groups.

Substituent on Indole RingElectronic EffectExpected ReactivityRecommended ConditionsPotential Issues & Solutions
-OCH₃, -CH₃Electron-DonatingHigh1.1-2.0 eq. Vilsmeier reagent, 0°C to RTRisk of over-reaction. Use milder conditions.
-H (unsubstituted)NeutralModerate1.5-2.5 eq. Vilsmeier reagent, 0°C to 40°CStandard conditions usually suffice.
-Cl, -BrWeakly DeactivatingModerate to Low2.0-3.0 eq. Vilsmeier reagent, RT to 60°CMay require slightly elevated temperatures.
-CO₂R, -CNElectron-WithdrawingLow3.0-5.0 eq. Vilsmeier reagent, 60°C to 100°CHigher temperatures and excess reagent needed.
-NO₂Strongly DeactivatingVery Low>5.0 eq. Vilsmeier reagent, >100°C or alternative methodsVilsmeier-Haack may not be suitable. Consider other formylation methods.
-OH, -NH₂Strongly ActivatingVery HighProtection of the functional group is highly recommended before formylation.Side reactions at the substituent are likely.
Section 3: Work-up and Product Isolation

Question 5: The reaction seems to have gone to completion by TLC, but my isolated yield is very low. Where could my product be going?

Answer: Low isolated yield despite good conversion points to problems during the work-up and purification steps. The hydrolysis of the intermediate iminium salt is a critical step that is often overlooked.

  • Incomplete Hydrolysis: The iminium salt intermediate is often a brightly colored, water-soluble species. If the hydrolysis is not complete, your product will remain in the aqueous phase during extraction.

  • Hydrolysis Procedure:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully pour the reaction mixture onto crushed ice or into a beaker of ice-cold water. This step can be highly exothermic and release HCl gas, so it should be done in a well-ventilated fume hood.

    • Make the aqueous solution basic (pH 8-10) by slowly adding a solution of sodium hydroxide or potassium hydroxide. This is crucial for hydrolyzing the iminium salt and deprotonating the product, making it less water-soluble.

    • Stir the mixture at room temperature for a few hours or even overnight to ensure complete hydrolysis. The disappearance of the bright color is often an indicator of complete hydrolysis.

    • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Product Precipitation: In some cases, the product may precipitate out of the aqueous solution upon basification. This can be collected by filtration.

Troubleshooting_Flowchart

Appendix: Standard Operating Procedures

Protocol 1: Purification of Dimethylformamide (DMF)

If you suspect your DMF is of poor quality, purification can significantly improve your reaction outcome.

  • Drying: Stir commercial DMF over anhydrous magnesium sulfate or calcium hydride for 24 hours to remove water.

  • Filtration: Filter the DMF to remove the drying agent.

  • Distillation: Distill the DMF under reduced pressure. The boiling point of DMF is 153°C at atmospheric pressure, but it is recommended to distill at a lower temperature to prevent decomposition. At ~20 mmHg, DMF boils at approximately 50°C.

  • Storage: Store the purified DMF over molecular sieves (4Å) under a nitrogen atmosphere.

Protocol 2: Purification of Phosphorus Oxychloride (POCl₃)

CAUTION: POCl₃ is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.

  • Initial Distillation: If the POCl₃ is colored, a simple distillation at atmospheric pressure (boiling point: 105.8°C) can remove many non-volatile impurities.

  • Refluxing with Sodium: For higher purity, POCl₃ can be refluxed over sodium wire for several hours, followed by distillation. This removes any remaining acidic impurities.

  • Storage: Store the purified POCl₃ in a tightly sealed container under an inert atmosphere.

By systematically addressing these potential issues, from reagent preparation to substrate-specific considerations and final work-up, you can significantly improve the success rate of your indole formylation reactions.

References

  • Chahal, M., Dhillon, S., & Kinger, M. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26775-26823. Available at: [Link]

  • Patil, S. L., & Mahajan, S. B. (Year N/A). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES. Available at: [Link]

  • Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-2-phenoxy-3,4-dihydro-7H-indol-5-yl)-3-(dimethylamino)acrylonitrile. International Letters of Chemistry, Physics and Astronomy, 13, 186-196. Available at: [Link]

  • Aghazadeh, M., & Bikas, R. (2019). Formation of indole trimers in Vilsmeier type reactions. ARKIVOC: Online Journal of Organic Chemistry. Available at: [Link]

  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde

Prepared by the Senior Application Scientist Team This guide is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the synthesis and scale-up of 2-(4-Fluorop...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the synthesis and scale-up of 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde. This valuable heterocyclic compound is a key building block in medicinal chemistry, and its efficient synthesis is critical for advancing research and development pipelines. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a structured, easy-to-navigate format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde.

Question 1: What are the primary synthetic routes for preparing 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde?

There are two predominant strategies for this synthesis. The choice often depends on the availability of starting materials, scale, and desired purity profile.

  • Route A: Fischer Indole Synthesis followed by Formylation. This classic approach involves first constructing the 2-aryl indole core. The typical sequence is the reaction of (4-fluorophenyl)hydrazine with a suitable ketone, such as 1-(4-fluorophenyl)ethanone, under acidic conditions to form 2-(4-fluorophenyl)-1H-indole. This intermediate is then formylated at the C3 position, most commonly via the Vilsmeier-Haack reaction.[1][2][3]

  • Route B: Direct Formylation of a Precursor. The most common and direct method is the Vilsmeier-Haack formylation of commercially available or pre-synthesized 2-(4-fluorophenyl)-1H-indole.[1] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[4][5]

Question 2: Which synthetic route is more amenable to large-scale production?

For scalability, the Vilsmeier-Haack formylation of 2-(4-fluorophenyl)-1H-indole (Route B) is often preferred. The reaction is typically high-yielding and proceeds under relatively mild conditions.[5] However, the highly exothermic nature of the Vilsmeier reagent formation requires careful engineering controls on a large scale to manage heat dissipation.[6] Continuous flow chemistry is an excellent strategy to mitigate these thermal risks, offering superior temperature control and safer handling of hazardous reagents.[6]

The Fischer Indole Synthesis can also be scaled but may present challenges with catalyst selection, reaction times, and potential side-product formation, which can complicate purification.[7][8]

Question 3: What are the critical safety considerations when performing a Vilsmeier-Haack reaction at scale?

The Vilsmeier-Haack reaction involves hazardous materials and exothermic steps that demand strict safety protocols.

  • Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.

  • Exothermic Reagent Formation: The reaction between POCl₃ and DMF to form the Vilsmeier reagent is highly exothermic.[6] On a large scale, this can lead to a thermal runaway if not properly controlled. The addition of POCl₃ to DMF must be done slowly, at low temperatures (typically 0-5 °C), and with efficient stirring and cooling.

  • Quenching: The reaction is quenched by the addition of water or an aqueous base. This process is also exothermic and can release HCl gas. The quench must be performed carefully and slowly, with adequate cooling to prevent a dangerous rise in temperature and pressure.

Part 2: Troubleshooting Guide for the Vilsmeier-Haack Formylation

This section provides detailed solutions to specific problems encountered during the formylation of 2-(4-fluorophenyl)-1H-indole.

Scenario 1: Low or No Product Yield

Question: My reaction has stalled, or the final yield is significantly lower than expected. What are the likely causes and how can I fix them?

Low conversion is one of the most common issues and can usually be traced back to the reagents or reaction conditions.

Potential Cause 1: Inactive Vilsmeier Reagent The Vilsmeier reagent (chloroiminium salt) is moisture-sensitive. Any water present in the DMF will consume the POCl₃, preventing the formation of the active electrophile.[9]

  • Expert Recommendation: Always use anhydrous DMF, preferably from a freshly opened bottle or one stored under an inert atmosphere over molecular sieves. Ensure all glassware is flame-dried or oven-dried before use and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[9] The quality of POCl₃ is also crucial; use a recently purchased bottle, as older bottles can absorb atmospheric moisture and degrade.[9]

Potential Cause 2: Incorrect Stoichiometry or Order of Addition The ratio of POCl₃ to DMF is critical for efficient reagent formation. Furthermore, the order in which reagents are added can impact the reaction's success.

  • Expert Recommendation: The Vilsmeier reagent should be pre-formed before the addition of the indole substrate. Slowly add POCl₃ (typically 1.1-1.5 equivalents) to chilled, anhydrous DMF (which often serves as the solvent).[10][11] Allow the reagent to form completely (stirring for 30-60 minutes at 0-5 °C) before slowly adding a solution of the 2-(4-fluorophenyl)-1H-indole.[10] This ensures the indole reacts with the pre-formed electrophile rather than competing with DMF for the POCl₃.

Potential Cause 3: Sub-optimal Reaction Temperature and Time The formylation of electron-rich heterocycles like indole is typically fast, but insufficient thermal energy can lead to incomplete conversion.

  • Expert Recommendation: After the addition of the indole at low temperature, allow the reaction to warm to room temperature and then gently heat to 35-40 °C for 1-3 hours.[11] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed. Overheating should be avoided as it can lead to the formation of impurities.[5]

Workflow for Vilsmeier-Haack Synthesis

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagent_prep 1. Pre-form Vilsmeier Reagent (POCl₃ + Anhydrous DMF @ 0-5°C) add_indole 2. Add 2-(4-fluorophenyl)-1H-indole Solution Slowly @ <10°C reagent_prep->add_indole Inert Atmosphere react 3. Stir and Heat (Warm to RT, then 35-40°C) add_indole->react Controlled Warming monitor 4. Monitor by TLC react->monitor Check for SM consumption quench 5. Quench on Ice/Water monitor->quench Reaction Complete neutralize 6. Basify with NaOH/Na₂CO₃ to Precipitate Product quench->neutralize Careful Addition isolate 7. Filter or Extract neutralize->isolate purify 8. Recrystallize or Column Chromatography isolate->purify

Caption: Standard workflow for the Vilsmeier-Haack formylation of an indole.

Scenario 2: Formation of Multiple Products and Impurities

Question: My TLC plate shows several spots in addition to my product. What are these side products, and how can I suppress their formation?

The formation of byproducts is often related to the high reactivity of the indole nucleus and the Vilsmeier reagent.

Potential Cause 1: Formation of Indole Dimers/Trimers Under strongly acidic conditions, which can arise from excess POCl₃ or HCl generated from moisture, indoles can undergo self-condensation to form colored oligomers.[5]

  • Expert Recommendation: Ensure precise stoichiometric control of POCl₃. Pre-forming the Vilsmeier reagent and adding the indole solution to it (inverse addition) can help maintain a controlled concentration of the electrophile and minimize side reactions.[9]

Potential Cause 2: Reaction at Incorrect Positions While formylation is highly selective for the electron-rich C3 position of indole, overly harsh conditions (e.g., high temperatures) can sometimes lead to reactions at other positions or on the phenyl ring, although this is less common for this specific substrate.

  • Expert Recommendation: Adhere to the recommended temperature profile. Avoid excessive heating, as this provides the activation energy for less favorable reaction pathways. A well-controlled reaction should yield a clean product with high regioselectivity.[12]

Troubleshooting Decision Tree

G start Low Yield or Impurities? check_reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl₃) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_workup Analyze Work-up/ Purification start->check_workup reagent_issue Issue: Reagent Degradation check_reagents->reagent_issue condition_issue Issue: Sub-optimal Conditions check_conditions->condition_issue workup_issue Issue: Product Loss check_workup->workup_issue solve_reagent Solution: Use fresh, anhydrous reagents. Run under inert atm. reagent_issue->solve_reagent solve_condition Solution: Pre-form reagent, control temp, monitor by TLC. condition_issue->solve_condition solve_workup Solution: Optimize quench, use anti-solvent for precipitation. workup_issue->solve_workup

Caption: A decision tree for troubleshooting common Vilsmeier-Haack reaction issues.

Scenario 3: Difficulties During Reaction Work-up and Product Isolation

Question: The aqueous work-up is problematic. I'm getting an oil instead of a solid, or purification by chromatography is difficult. What can I do?

A proper work-up is essential for isolating the product in high purity and yield.

Potential Cause 1: Incomplete Hydrolysis of the Iminium Intermediate The initial product of the electrophilic attack is an iminium salt, which must be hydrolyzed to the desired aldehyde. Incomplete hydrolysis will result in a water-soluble byproduct and lower the yield of the organic-soluble aldehyde.

  • Expert Recommendation: After quenching the reaction mixture in ice water, ensure the solution is stirred vigorously for a sufficient period (30-60 minutes) to allow for complete hydrolysis. The subsequent addition of a base (like NaOH or Na₂CO₃ solution) to neutralize the acid and precipitate the product is a critical step.[11][13] The product should precipitate as a solid.

Potential Cause 2: Product Oiling Out Sometimes, the product may separate as an oil rather than a crystalline solid, especially if impurities are present that disrupt the crystal lattice.

  • Expert Recommendation: If the product oils out upon basification, try adding a co-solvent like isopropanol or ethanol to the aqueous mixture to induce crystallization. Alternatively, extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane), wash the organic layer, dry it, and concentrate it. The resulting crude solid or oil can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

Potential Cause 3: Purification Challenges If colored impurities from indole oligomerization are present, they can co-elute with the product during column chromatography.

  • Expert Recommendation: To simplify purification, aim for a clean reaction that precipitates a relatively pure product upon work-up. If chromatography is necessary, a gradient elution on silica gel, starting with a non-polar solvent system (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity, is typically effective. A charcoal treatment of the crude product in a suitable solvent before the final recrystallization can also help remove colored impurities.

Part 3: Data and Protocols

Table 1: Key Reaction Parameters for Vilsmeier-Haack Formylation
ParameterRecommended ValueRationale & Key Considerations
Solvent Anhydrous N,N-Dimethylformamide (DMF)Acts as both solvent and reagent. Must be anhydrous to prevent reagent decomposition.[9]
Formylating Agent Phosphorus Oxychloride (POCl₃)Reacts with DMF to form the active electrophile. Use fresh, high-purity reagent.
Stoichiometry Indole : POCl₃ : DMF1 : 1.1-1.5 : (Solvent Quantity)
Temperature 0-5 °C (Reagent Formation)Controls the highly exothermic reaction between POCl₃ and DMF.[6]
<10 °C (Indole Addition)Maintains control over the reaction rate and minimizes side-product formation.
35-40 °C (Reaction)Provides sufficient energy for the reaction to go to completion in a reasonable time.[11]
Work-up Quench on ice, then basify (e.g., NaOH)Hydrolyzes the intermediate iminium salt and precipitates the neutral aldehyde product.[11]

References

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  • Aghazadeh, M., et al. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 133-142. Available at: [Link]

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  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Available at: [Link]

  • Organic Syntheses. (n.d.). Indole-3-aldehyde. Org. Synth. Coll. Vol. 4, p.539 (1963); Vol. 34, p.57 (1954). Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Comparative Docking of Indole-3-Carbaldehyde Derivatives as Cyclooxygenase-2 (COX-2) Inhibitors

This guide provides a comprehensive, in-depth technical comparison of indole-3-carbaldehyde derivatives as potential inhibitors of Cyclooxygenase-2 (COX-2). Designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical comparison of indole-3-carbaldehyde derivatives as potential inhibitors of Cyclooxygenase-2 (COX-2). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline to offer field-proven insights into the causality behind experimental choices, ensuring a robust and scientifically sound approach to virtual screening.

Introduction: The Therapeutic Potential of Indole-3-Carbaldehyde Derivatives and COX-2 Inhibition

The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] Indole-3-carbaldehyde, a key derivative, serves as a versatile starting material for the synthesis of compounds with a wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][3][4] The anti-inflammatory potential of indole derivatives makes them attractive candidates for targeting enzymes involved in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2).

COX-2 is an inducible enzyme responsible for the production of prostaglandins that mediate pain and inflammation.[5][6] While non-steroidal anti-inflammatory drugs (NSAIDs) are effective COX inhibitors, many exhibit gastrointestinal side effects due to their non-selective inhibition of both COX-1 (a constitutively expressed isoform involved in gastric protection) and COX-2.[5] Consequently, the development of selective COX-2 inhibitors remains a significant therapeutic goal.

Molecular docking is a powerful computational technique that predicts the binding affinity and orientation of a small molecule (ligand) within the active site of a target protein.[7][8] This in-silico approach allows for the rapid screening of virtual compound libraries, prioritizing candidates for synthesis and biological evaluation, thereby accelerating the drug discovery process.

This guide will detail a comparative docking study of a selected series of indole-3-carbaldehyde derivatives against human COX-2, providing a clear, step-by-step methodology and a critical analysis of the results.

Methodology: A Self-Validating Docking Protocol

To ensure the reliability of our in-silico predictions, a rigorous and validated docking protocol is paramount. This section outlines the essential steps, from target and ligand preparation to the execution and validation of the docking simulation.

Target Protein Selection and Preparation

The selection of an appropriate protein structure is the foundation of a successful docking study. For this investigation, the crystal structure of human COX-2 in complex with the selective inhibitor Rofecoxib (Vioxx) was chosen (PDB ID: 5KIR).[9] This high-resolution structure provides a well-defined binding pocket and a co-crystallized ligand that is essential for validating our docking protocol.

Protein Preparation Workflow:

A crucial step in preparing the protein for docking is the removal of non-essential molecules and the addition of necessary atoms.[10][11]

  • Step 1: Retrieval of Protein Structure: Download the PDB file for 5KIR from the RCSB Protein Data Bank.

  • Step 2: Removal of Water and Heteroatoms: All water molecules and non-essential heteroatoms were removed from the PDB file. The co-crystallized ligand (Rofecoxib) was also removed and saved in a separate file for the validation step.

  • Step 3: Addition of Polar Hydrogens and Gasteiger Charges: Polar hydrogen atoms were added to the protein structure, and Gasteiger partial charges were assigned to each atom. This step is critical for accurately calculating electrostatic interactions.[12]

  • Step 4: File Format Conversion: The prepared protein structure was saved in the PDBQT file format, which is required by AutoDock Vina.

Ligand Selection and Preparation

A representative set of indole-3-carbaldehyde derivatives was selected to investigate the influence of different substituents on their binding affinity for COX-2. A known indole-based COX-2 inhibitor, Indomethacin, was also included as a reference compound.

Ligand Preparation Workflow:

  • Step 1: 2D Structure Generation: The 2D structures of the selected indole-3-carbaldehyde derivatives and Indomethacin were drawn using appropriate chemical drawing software.

  • Step 2: 3D Structure Conversion and Energy Minimization: The 2D structures were converted to 3D and subjected to energy minimization to obtain stable, low-energy conformations.

  • Step 3: Torsion Angle Definition: The rotatable bonds within each ligand were defined to allow for conformational flexibility during the docking process.

  • Step 4: File Format Conversion: The prepared ligands were saved in the PDBQT file format.

Docking Protocol Validation: The Importance of Redocking

Before proceeding with the docking of our test compounds, it is imperative to validate the docking protocol.[13][14] This is achieved by redocking the co-crystallized ligand (Rofecoxib) back into the active site of COX-2. A successful validation is generally considered to be a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose of the ligand.[15]

Molecular Docking Simulation

This study employed AutoDock Vina, a widely used and robust open-source docking program.[8][16]

Grid Box Generation:

A grid box was defined to encompass the entire active site of COX-2, ensuring that the ligands could freely explore the binding pocket. The grid box dimensions were centered on the active site residues, which are known to be critical for inhibitor binding, including Arg120, Tyr355, and Ser530.[17]

Docking Execution:

AutoDock Vina was used to perform the docking calculations. The program explores various conformations of each ligand within the defined grid box and scores them based on a semi-empirical free energy force field. The pose with the lowest binding energy is considered the most favorable.

Results and Discussion: A Comparative Analysis

The docking results for the selected indole-3-carbaldehyde derivatives and the reference compound, Indomethacin, are summarized in the table below. The analysis focuses on the predicted binding affinities (in kcal/mol) and the key molecular interactions observed within the COX-2 active site.

Table 1: Comparative Docking Results of Indole-3-Carbaldehyde Derivatives against COX-2

CompoundStructureBinding Affinity (kcal/mol)Hydrogen Bond Interactions (Amino Acid Residues)Hydrophobic Interactions (Amino Acid Residues)
Indole-3-carbaldehydeI1-7.2Tyr355, Ser530Val349, Val523, Leu352, Tyr385
5-Fluoro-indole-3-carbaldehydeI2-7.5Tyr355, Ser530Val349, Val523, Leu352, Tyr385
5-Chloro-indole-3-carbaldehydeI3-7.8Tyr355, Ser530Val349, Val523, Leu352, Tyr385, Ala527
5-Bromo-indole-3-carbaldehydeI4-7.9Tyr355, Ser530Val349, Val523, Leu352, Tyr385, Ala527
5-Nitro-indole-3-carbaldehydeI5-8.2Arg120, Tyr355, Ser530Val349, Val523, Leu352, Tyr385, Ala527
Indomethacin (Reference)-9.5Arg120, Tyr355Val349, Val523, Leu352, Tyr385, Ala527, Phe518

Analysis of Binding Interactions:

The docking results reveal several key insights into the structure-activity relationships of these indole-3-carbaldehyde derivatives as potential COX-2 inhibitors.

  • Binding Affinity Trends: A clear trend is observed where the introduction of electron-withdrawing and larger halogen substituents at the 5-position of the indole ring leads to an increase in the predicted binding affinity. The 5-nitro derivative (I5) exhibited the highest binding affinity among the tested derivatives, approaching that of the known inhibitor Indomethacin.

  • Hydrogen Bonding: The carbaldehyde group of the indole derivatives consistently forms hydrogen bonds with the side chains of Tyr355 and Ser530 in the COX-2 active site.[2] These interactions are crucial for anchoring the ligand within the binding pocket. Notably, the nitro group of the 5-nitro derivative (I5) forms an additional hydrogen bond with Arg120, a key residue for the binding of many COX inhibitors.[17] This additional interaction likely contributes to its higher predicted binding affinity.

  • Hydrophobic Interactions: The indole ring and its substituents engage in numerous hydrophobic interactions with nonpolar residues in the active site, including Val349, Val523, Leu352, and Tyr385.[18][19] These interactions are critical for the overall stability of the ligand-protein complex. The larger halogen substituents in I3 and I4, as well as the nitro group in I5, appear to enhance these hydrophobic interactions, contributing to their improved binding affinities.

Visualizing the Path to Inhibition: Workflows and Pathways

To provide a clearer understanding of the processes and interactions described, the following diagrams have been generated using Graphviz.

Experimental Workflow for Comparative Docking Studies

G cluster_prep Preparation Phase cluster_val Validation Phase cluster_dock Docking & Analysis Phase PDB Select & Download Protein Structure (5KIR) PrepProt Prepare Protein: - Remove Water/Heteroatoms - Add Hydrogens & Charges - Convert to PDBQT PDB->PrepProt Ligands Select & Draw Ligand Structures PrepLig Prepare Ligands: - 3D Conversion & Minimization - Define Rotatable Bonds - Convert to PDBQT Ligands->PrepLig Grid Define Grid Box (around active site) PrepProt->Grid Dock Perform Docking (AutoDock Vina) PrepLig->Dock Redock Redock Co-crystallized Ligand (Rofecoxib) RMSD Calculate RMSD (< 2.0 Å) Redock->RMSD RMSD->Grid Protocol Validated Grid->Dock Analysis Analyze Results: - Binding Affinity - H-Bonds - Hydrophobic Interactions Dock->Analysis

Caption: A streamlined workflow for comparative molecular docking studies.

Simplified COX-2 Inflammatory Pathway

G AA Arachidonic Acid (from cell membrane) COX2 COX-2 Enzyme AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Indole-3-carbaldehyde Derivative (Inhibitor) Inhibitor->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by indole-3-carbaldehyde derivatives.

Conclusion and Future Directions

This comparative docking study has demonstrated the potential of indole-3-carbaldehyde derivatives as selective COX-2 inhibitors. The in-silico results provide a strong rationale for the synthesis and biological evaluation of these compounds, particularly the 5-nitro derivative, which exhibited the most promising binding affinity and interaction profile.

Future work should focus on:

  • Synthesis and In Vitro Evaluation: The prioritized compounds should be synthesized and their COX-2 inhibitory activity determined through in vitro enzyme assays.

  • Expansion of the Chemical Space: Further structural modifications to the indole-3-carbaldehyde scaffold could be explored to optimize potency and selectivity.

  • In Vivo Studies: Promising candidates from in vitro studies should be advanced to in vivo models of inflammation to assess their efficacy and pharmacokinetic properties.

By integrating computational and experimental approaches, the development of novel and effective indole-based anti-inflammatory agents can be significantly accelerated.

References

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